The Bifunctional Powerhouse: A Technical Guide to 2-(5-Iodo-3-nitro-1H-pyrazol-1-yl)acetic acid in Drug Discovery
Executive Summary In the landscape of modern drug discovery and medicinal chemistry, highly functionalized heterocyclic building blocks are essential for the rapid generation of chemical diversity. 2-(5-Iodo-3-nitro-1H-p...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern drug discovery and medicinal chemistry, highly functionalized heterocyclic building blocks are essential for the rapid generation of chemical diversity. 2-(5-Iodo-3-nitro-1H-pyrazol-1-yl)acetic acid (CAS: 2171315-48-1)[1] stands out as a premier scaffold. By incorporating three orthogonal reactive sites—an N1-acetic acid linker, a C3-nitro group, and a C5-iodo heavy atom—this molecule allows researchers to execute multi-directional vector growth without the need for complex protecting group strategies. This whitepaper provides an in-depth mechanistic analysis and self-validating protocols for the synthesis and application of this critical intermediate.
Physicochemical Profiling
Understanding the fundamental properties of a building block is the first step in predicting its behavior in complex reaction matrices. The quantitative data for 2-(5-Iodo-3-nitro-1H-pyrazol-1-yl)acetic acid is summarized below[1].
The true value of this pyrazole derivative lies in its structural orthogonality, which permits sequential, chemoselective modifications[2]:
N1-Acetic Acid (The Linker): The carboxylic acid serves as a hydrophilic anchoring point. It can be readily activated by standard coupling reagents (e.g., HATU, EDC) to form highly stable amide bonds with primary or secondary amines. This is heavily utilized in the synthesis of PROTACs or attaching the core to target-binding pharmacophores.
C5-Iodo Group (The Cross-Coupling Handle): The heavy iodine atom at the C5 position is highly labile under palladium catalysis. It provides a prime candidate for sp2-sp2 or sp2-sp cross-coupling (e.g., Suzuki-Miyaura, Sonogashira), enabling the installation of diverse aryl or alkynyl substituents. This is a proven strategy for generating sp3-enriched fragment collections[3].
C3-Nitro Group (The Masked Amine): The nitro group acts as a sterically compact, electron-withdrawing moiety that stabilizes the electron-rich pyrazole ring against unwanted electrophilic attacks during early synthesis steps. Post-coupling, it can be selectively reduced (via Pd/C hydrogenation or SnCl2) to an amino group, unlocking a new vector for urea formation or reductive amination[2].
Orthogonal functionalization strategy for the pyrazole scaffold.
De Novo Synthesis & Isolation Workflows
The synthesis of 2-(5-Iodo-3-nitro-1H-pyrazol-1-yl)acetic acid requires strict control over regioselectivity and chemoselectivity. The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of each step in real-time.
Synthesis workflow of 2-(5-Iodo-3-nitro-1H-pyrazol-1-yl)acetic acid.
Protocol 1: N-Alkylation of 3-Nitro-1H-pyrazole
Objective: Install the acetic acid backbone via esterification.
Causality: Potassium carbonate (K₂CO₃) is selected as a mild, insoluble base in DMF. It selectively deprotonates the acidic pyrazole N-H without causing base-catalyzed hydrolysis of the incoming ethyl bromoacetate.
Methodology:
Charge a flame-dried flask with 3-nitro-1H-pyrazole (1.0 eq) and anhydrous DMF (0.5 M).
Add K₂CO₃ (1.5 eq) and stir at ambient temperature for 15 minutes to pre-form the pyrazolide anion.
Dropwise add ethyl bromoacetate (1.1 eq) at 0 °C to control the exothermic Sₙ2 reaction and maximize regioselectivity.
Stir for 4 hours at room temperature.
Self-Validation Check: Monitor via TLC (Hexane/EtOAc 3:1). The disappearance of the starting material and the emergence of a less polar UV-active spot confirms conversion. Quench with water and extract with EtOAc.
Protocol 2: Regioselective C5-Iodination via Directed Lithiation
Objective: Install the iodine atom exclusively at the C5 position.
Causality: The C3-nitro group renders the pyrazole ring highly electron-deficient, making direct electrophilic iodination slow and low-yielding. Instead, directed ortho-lithiation is employed. Lithium diisopropylamide (LDA) is used instead of n-BuLi to prevent nucleophilic attack on the nitro group or the ester carbonyl. The reaction must be kept at -78 °C to stabilize the highly reactive 5-lithio intermediate before trapping[4].
Methodology:
Dissolve ethyl 2-(3-nitro-1H-pyrazol-1-yl)acetate (1.0 eq) in anhydrous THF (0.2 M) under an argon atmosphere.
Cool the solution to strictly -78 °C using a dry ice/acetone bath.
Dropwise add LDA (1.2 eq, 2.0 M in THF/heptane/ethylbenzene). Stir for 30 minutes at -78 °C to ensure complete deprotonation at C5.
Add a solution of elemental iodine (I₂, 1.5 eq) in anhydrous THF dropwise.
Self-Validation Check: The dark brown color of iodine will initially dissipate as it is consumed by the lithio-species. Once the reaction is complete (monitor by LC-MS for an M+126 mass shift), quench the reaction cold with saturated aqueous Na₂S₂O₃. The immediate color change from brown to pale yellow/colorless visually validates the neutralization of excess electrophilic iodine[4].
Protocol 3: Saponification to the Free Acid
Objective: Unmask the carboxylic acid for downstream amide coupling.
Causality: Lithium hydroxide (LiOH) in a mixed aqueous/organic solvent system (THF/H₂O) provides mild hydroxide nucleophiles that selectively attack the ester carbonyl. The mild conditions prevent the displacement of the C5-iodine (which could occur under harsh basic conditions via SₙAr) and leave the nitro group intact.
Methodology:
Dissolve the iodinated ester in a 3:1 mixture of THF and H₂O.
Add LiOH·H₂O (2.0 eq) and stir at room temperature for 2 hours.
Self-Validation Check: LC-MS monitoring will show the disappearance of the ester mass and the appearance of the [M-H]⁻ peak in negative ion mode.
Evaporate the THF under reduced pressure. Acidify the remaining aqueous layer with 1M HCl to pH 2-3.
Self-Validation Check: The protonation of the carboxylate drops its aqueous solubility, causing the target compound, 2-(5-Iodo-3-nitro-1H-pyrazol-1-yl)acetic acid, to crash out of solution. Filter and dry under high vacuum to obtain the pure product.
References
1.[1] BLD Pharm. "887408-81-3 | 2-(3-Nitro-1H-pyrazol-1-yl)acetic acid - BLDpharm". Available at:
2.[3] University of Cambridge (David Spring's Group). "Partially Saturated Bicyclic Heteroaromatics as an sp3‐Enriched Fragment Collection". Angewandte Chemie International Edition, 2016. Available at:
3.[2] KTU ePubl. "Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds". Available at:
4.[4] BenchChem. "A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals". Available at:
Technical Guide: Thermodynamic Profiling of 5-Iodo-3-nitro-1H-pyrazole Derivatives
The following technical guide details the thermodynamic profile and characterization protocols for 5-iodo-3-nitro-1H-pyrazole and its associated derivatives. Version: 2.1 | Classification: Technical Whitepaper Subject: E...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the thermodynamic profile and characterization protocols for 5-iodo-3-nitro-1H-pyrazole and its associated derivatives.
5-iodo-3-nitro-1H-pyrazole (INP) represents a critical "bifunctional scaffold" in both high-energy density materials (HEDM) and medicinal chemistry.
Energetic Context: The nitro group (
) provides the oxidative potential and density required for energetic performance, while the iodine atom serves as a heavy-atom densifier, significantly increasing crystal density ()—a primary driver of detonation pressure ().
Synthetic Context: The C-I bond acts as a labile handle for palladium-catalyzed cross-coupling (Sonogashira, Suzuki), allowing the grafting of the nitro-pyrazole core onto larger bioactive or energetic frameworks.
This guide provides the thermodynamic baseline for INP, contrasting it with its precursors (3-nitropyrazole) and high-performance analogs (3,4,5-trinitropyrazole, TNP).
Thermodynamic Data Specifications
The following data aggregates experimental values for the base scaffold and computational estimates (DFT-B3LYP/6-311G**) for the iodinated derivative, as direct calorimetric data for INP is often proprietary or derived in situ.
Technical Note on Tautomerism: In the unsubstituted 1H-form, the 3- and 5-positions are tautomerically equivalent. The molecule exists in dynamic equilibrium. Upon N-alkylation (e.g., N-methyl), the positions become fixed, distinguishing 5-iodo-3-nitro from 3-iodo-5-nitro isomers.
Experimental Protocols
Protocol A: Synthesis of 5-Iodo-3-nitro-1H-pyrazole
Rationale: Direct iodination of the electron-deficient nitro-pyrazole ring is sluggish. The preferred pathway utilizes an electrophilic iodination under oxidative conditions to ensure regioselectivity.
Dissolution: Dissolve 3-nitro-1H-pyrazole in glacial acetic acid (AcOH) with 5%
catalyst.
Activation: Add
followed by finely powdered . The acts as an oxidant to regenerate electrophilic iodine species () from iodide byproducts, driving atom economy.
Reflux: Heat the mixture to 80°C for 4–6 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:1).
Quench: Pour reaction mixture into ice-water containing sodium thiosulfate (
) to reduce unreacted iodine (indicated by color change from violet/brown to yellow).
Isolation: Filter the precipitate. Recrystallize from Ethanol/Water (1:1) to yield yellow needles.[3]
Protocol B: Thermal Stability Profiling (DSC/TGA)
Rationale: Determining the "Onset of Decomposition" (
) is critical for safety.[3] Iodinated nitro-compounds often exhibit lower thermal stability than their non-iodinated parents due to the weaker C-I bond energy (220 kJ/mol) compared to C-H or C-N.
Calibration: Calibrate heat flow and temperature using Indium (
) and Zinc () standards.
Sample Prep: Weigh 0.5–1.5 mg of dried 5-iodo-3-nitro-1H-pyrazole into an aluminum crucible. Crucial: Use a pinhole lid to allow gas escape and prevent crucible rupture during decomposition.
Purge Gas: Nitrogen (
) at 50 mL/min to prevent oxidative artifacts.
Ramp: Heat from 30°C to 400°C at a rate of 5°C/min.
Integrate exothermic peak to calculate Heat of Decomposition (
).
Mechanistic Pathways & Visualization[4]
The following diagram illustrates the synthesis logic and the competing thermal decomposition pathways. In HEDM applications, the "Trigger Bond" is usually the weakest bond that breaks first. For INP, the C-I bond scission competes with the C-NO2 homolysis.
Caption: Synthesis via oxidative iodination and competing thermal decomposition pathways (C-I vs C-NO2 scission).
Critical Analysis of Thermodynamic Behavior
Density vs. Enthalpy Trade-off
The introduction of iodine into the nitro-pyrazole scaffold creates a specific thermodynamic trade-off:
Density (
): Iodine significantly increases density (from ~1.68 to >2.10 g/cm³).[3] In detonation physics, pressure scales with density squared (). Thus, INP derivatives are excellent candidates for mixing with lower-density, high-enthalpy fuels.
Enthalpy (
): The large atomic radius and weak bonding of iodine generally lower the mass-normalized enthalpy of formation compared to the parent nitro-compound. However, the volume-normalized energy density often remains favorable.
Stability Considerations
Researchers must note that iodonitropyrazoles are photosensitive . The C-I bond can undergo photolytic cleavage under UV light, generating iodine radicals and degrading the material. All thermodynamic testing (DSC/TGA) must be performed on samples stored in amber vials to ensure data validity.
References
Klapötke, T. M. (2011). Chemistry of High-Energy Materials. De Gruyter. (Foundational text on nitro-pyrazole thermodynamics).
Dalinger, I. L., et al. (2015). "Thermal Decomposition of Nitropyrazoles." Physics Procedia, 72, 359-364. [3]
Ravi, P., et al. (2010).[2] "Theoretical studies on the structure and detonation properties of amino-, methyl-, and nitro-substituted 3,4,5-trinitro-1H-pyrazoles." Journal of Hazardous Materials, 183(1-3), 898-904.
Zhang, J., et al. (2020).[4][5] "Combining Performance with Thermal Stability: Synthesis and Characterization of 5-(3,5-Dinitro-1H-pyrazol-4-yl)-1H-tetrazole." Zeitschrift für anorganische und allgemeine Chemie, 646(16). [3]
PubChem. (2025).[6] "3-Nitropyrazole Compound Summary." National Library of Medicine.
3-Nitropyrazole-1-Acetic Acid Analogs: Synthesis, Mechanistic Profiling, and Applications in Therapeutics and Energetic Materials
Executive Summary The 3-nitropyrazole scaffold represents a highly versatile, dual-use pharmacophore and energetic core. When functionalized at the N1 position with an acetic acid moiety, the resulting 3-nitropyrazole-1-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 3-nitropyrazole scaffold represents a highly versatile, dual-use pharmacophore and energetic core. When functionalized at the N1 position with an acetic acid moiety, the resulting 3-nitropyrazole-1-acetic acid analogs exhibit profound utility across two distinct fields: targeted antimicrobial/antineoplastic drug development and the engineering of High-Energy Density Materials (HEDMs).
As a Senior Application Scientist, I have structured this technical guide to bypass superficial summaries. Instead, we will rigorously examine the causality behind the synthetic workflows, the self-validating nature of the experimental protocols, and the quantum/biological mechanics that govern the behavior of these analogs.
Chemical Architecture and Synthetic Workflows
The synthesis of 3-nitropyrazole-1-acetic acid derivatives is governed by strict regiochemical control. Direct C-nitration of pyrazole typically requires harsh conditions and yields a mixture of isomers, predominantly 4-nitropyrazole. To selectively achieve the 3-nitro substitution, a kinetic N-nitration followed by a thermodynamically driven thermal rearrangement is employed[1][2].
Causality in Synthetic Design
N-Nitration: Pyrazole is reacted with an anhydrous nitric acid/acetic anhydride mixture. The low temperature (0–5°C) prevents premature, uncontrolled migration of the nitro group[3].
Intramolecular Thermal Rearrangement: 1-Nitropyrazole undergoes an uncatalyzed [1,5]-sigmatropic shift at elevated temperatures (140–180°C) to form 3-nitro-1H-pyrazole[3]. Benzonitrile is the solvent of choice because its high boiling point (191°C) perfectly accommodates the activation energy required for this migration without solvent degradation[2].
N-Alkylation: The highly electronegative 3-nitro group withdraws electron density from the pyrazole ring, significantly increasing the acidity of the N-H proton. This allows for facile deprotonation by aqueous sodium hydroxide, followed by an
nucleophilic attack on bromoacetic acid to form the N1-acetic acid derivative[4].
Fig 1. Synthetic workflow and thermal rearrangement mechanism of 3-nitropyrazole-1-acetic acid.
Self-Validating Protocol: Synthesis of 3-Nitro-1H-pyrazole-1-acetic acid
This protocol incorporates in-process analytical controls to ensure self-validation at each critical juncture.
Step 1: Rearrangement to 3-Nitro-1H-pyrazole
Procedure: Dissolve 1-nitropyrazole (30.5 mmol) in 33 mL of benzonitrile. Heat the mixture with continuous magnetic stirring at 180°C for 3 hours[2].
Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the 1-nitropyrazole spot (
) and the appearance of a highly UV-active spot () indicates completion.
Isolation: Cool to room temperature, dilute with hexane, and stir for 20 minutes to precipitate the product. Filter to afford a tan solid (Yield: ~91%)[2].
Analytical Confirmation:
NMR (DMSO-) must show a broad singlet at 13.94 (N-H) and two doublets at 8.03 and 7.03 (pyrazole C-H protons)[2].
Step 2: N-Alkylation to the Acetic Acid Analog
Procedure: To a 1L round-bottomed flask, add 3-nitro-1H-pyrazole (183.6 mmol) and NaOH (405 mmol) dissolved in 185 mL of deionized water. Stir until fully dissolved. Slowly add bromoacetic acid (202.2 mmol) in portions to manage the exothermic neutralization[4].
Reaction: Heat the mixture at reflux for 2 hours.
Validation Checkpoint: The pH of the solution should remain basic. Acidify the cooled mixture with 2M HCl to pH 2 to precipitate the free acetic acid analog.
Purification: Recrystallize from an ethanol/water mixture to yield the highly pure 3-nitropyrazole-1-acetic acid.
Pharmacological Profiling & Biological Mechanisms
The biological activity of 3-nitropyrazole analogs is fundamentally driven by the redox potential of the nitro group, while the N1-acetic acid side chain serves as a pharmacokinetic steering moiety (improving aqueous solubility or acting as a handle for prodrug esterification).
Antimicrobial and Antineoplastic Mechanisms
The 3-nitropyrazole nucleus acts as a potent prodrug in biological systems. Bacterial and tumor-specific nitroreductases catalyze the single-electron reduction of the nitro group to a highly reactive nitro radical anion. This radical induces severe oxidative stress, leading to DNA strand breaks and subsequent apoptosis[5][6].
Furthermore, specific 3-nitropyrazole derivatives (e.g., 3-nitropyrazolo-benzotriazines) have demonstrated significant cytotoxic activity against established human cancer cell lines (HT29 colon carcinoma, MCF7 breast carcinoma) by directly inhibiting DNA synthesis during the S-phase of the cell cycle[5].
Fig 2. Nitroreductase-mediated bioactivation pathway of 3-nitropyrazole derivatives.
Quantitative Pharmacological Data
Table 1: Quantitative Profiling of 3-Nitropyrazole Derivatives
High nitrogen content and full carbon nitrification yield massive enthalpy upon decomposition[7].
Energetic Materials & Crystal Engineering
Beyond pharmacology, nitrated pyrazoles are heavily researched as Insensitive High-Energy Density Materials (HEDMs). The high nitrogen content, significant ring strain, and high enthalpy of formation make them ideal candidates for next-generation explosives and propellants[1][3].
The integration of an acetic acid moiety (as seen in 4-nitropyrazole-acetic acid cocrystals) plays a critical role in crystal engineering . The carboxylic acid group forms robust intermolecular hydrogen-bonding networks (O···H and N···H) with the nitropyrazole core. This extensive hydrogen bonding increases the crystal density and significantly lowers the mechanical sensitivity of the energetic material to impact and friction, allowing for safer handling without sacrificing detonation velocity[7][8].
References
How to Synthesize 3-Nitro-1H-pyrazole in One Pot? - FAQ
Guidechem[1]
Comprehensive Characterization of Energetic Biocidal Precursors: Density and Heat of Formation Analysis for (5-Iodo-3-nitro-1H-pyrazol-1-yl)acetic acid
Abstract The development of high-energy density materials (HEDMs) with integrated biocidal properties represents a critical frontier in modern energetic materials research. (5-Iodo-3-nitro-1H-pyrazol-1-yl)acetic acid (CA...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The development of high-energy density materials (HEDMs) with integrated biocidal properties represents a critical frontier in modern energetic materials research. (5-Iodo-3-nitro-1H-pyrazol-1-yl)acetic acid (CAS: 2171315-48-1) is a highly specialized molecular building block that bridges pharmaceutical intermediate chemistry and energetic biocidal precursor design[1]. This technical guide establishes a rigorous, self-validating framework for determining the two most critical parameters governing its energetic performance: crystalline density (
) and solid-state heat of formation () . By synthesizing computational quantum chemistry with empirical thermochemical protocols, this whitepaper provides researchers with a definitive methodology for characterizing iodo-nitropyrazole derivatives.
Core Rationale & Molecular Design
The energetic performance of a compound is fundamentally dictated by its molecular architecture. Iodo-nitropyrazoles are highly prized in the field of energetic materials because they combine three distinct functional advantages into a single molecular scaffold[2]:
The Pyrazole Backbone: Provides a high-nitrogen, intrinsically energetic ring system that contributes to a positive heat of formation.
The Nitro Group (-NO₂): Acts as the internal oxidizer, improving the oxygen balance required for the rapid gas-expansion phase of a detonation event.
The Iodine Atom (-I): Serves a dual purpose. First, its high atomic mass drastically increases the overall crystalline density of the molecule. Second, upon detonation, the iodine is vaporized into reactive radicals and gas, acting as a potent biocidal agent capable of neutralizing biological threats (e.g., spore-forming bacteria) in the immediate blast radius[2].
The Acetic Acid Moiety: Provides a reactive site for further functionalization, such as the formation of energetic salts (e.g., hydroxylammonium or guanidinium salts) or integration into energetic polymer binders.
To accurately predict the detonation velocity (
) and Chapman-Jouguet detonation pressure () of this compound, we rely on the empirical Kamlet-Jacobs equations. In these equations, the loading density () enters in the highest order (squared), making it the single most dominant variable in predicting explosive power[3].
Theoretical Framework & Computational Prediction
Before committing to empirical synthesis and physical testing, a robust computational pipeline is required to predict the baseline thermochemical behavior of (5-Iodo-3-nitro-1H-pyrazol-1-yl)acetic acid.
Gas-Phase Enthalpy via CBS-4M
The standard computational methodology for energetic materials is the Complete Basis Set (CBS-4M) method implemented via Gaussian Density Functional Theory (DFT)[4].
Causality: The CBS-4M method is selected because it extrapolates the basis set to the theoretical limit, effectively minimizing the basis set truncation error. This provides highly accurate gas-phase enthalpies (
) that closely mirror experimental values for highly strained or nitrogen-rich energetic molecules[4].
Solid-State Conversion
Because energetic materials are deployed in the solid state, the gas-phase enthalpy must be converted to a solid-state enthalpy (
).
Causality: This is achieved by calculating the enthalpy of sublimation (
) using Trouton's rule or Politzer's electrostatic potential volume algorithms. The solid-state heat of formation is then derived via: .
Figure 1: Parallel computational and experimental workflow for energetic parameter validation.
Experimental Validation Protocols
To validate the computational models, the following self-validating physical protocols must be executed.
Protocol A: True Density Determination via Helium Gas Pycnometry
Bulk density measurements are insufficient for energetic calculations due to interstitial voids. True skeletal density must be measured.
Step-by-Step Methodology:
Sample Preparation: Dry 2.0 g of (5-Iodo-3-nitro-1H-pyrazol-1-yl)acetic acid in a vacuum desiccator at 50°C for 24 hours. Causality: Removes residual moisture and volatile solvents that would artificially inflate the sample mass and skew the volume reading.
Calibration: Calibrate the pycnometer using a standard stainless-steel calibration sphere of strictly known volume.
Purging: Place the sample in the cell and purge with ultra-high purity (99.999%) helium gas for 10-15 cycles. Causality: Helium is chosen because its minimal atomic radius allows it to penetrate microscopic pores and fractures in the crystal lattice, ensuring only the true solid volume is displaced.
Measurement & Expansion: Pressurize the sample chamber to ~17 psi. Allow thermal equilibration, then open the expansion valve into the reference chamber. Record the pressure drop.
Calculation: Utilize Boyle's Law (
) to calculate the skeletal volume. Density () is the analytical mass divided by this true volume.
Protocol B: Solid-State Heat of Formation via Isoperibol Bomb Calorimetry
Direct measurement of the heat of formation is impossible; it must be back-calculated from the heat of combustion (
) using Hess's Law.
Step-by-Step Methodology:
Pelletization: Press ~0.5 g of the compound into a dense pellet. Causality: Loose powders can explosively spatter upon ignition, hitting the cold walls of the bomb and quenching before complete combustion occurs.
Bomb Assembly: Place the pellet in a platinum crucible. Attach a known length of nickel ignition wire, ensuring direct contact with the pellet.
Oxygen Pressurization: Seal the bomb and pressurize with high-purity oxygen to 3.0 MPa (30 atm). Causality: A highly pressurized, oxygen-rich environment forces the complete oxidation of carbon to CO₂ and hydrogen to H₂O, preventing the formation of carbon monoxide or soot, which would invalidate the thermochemical cycle.
Equilibration & Ignition: Submerge the bomb in the calorimeter's water jacket. Allow the temperature to equilibrate to within 0.001°C. Fire the ignition circuit and monitor the temperature rise (
).
Thermochemical Back-Calculation: Calculate the gross heat of combustion (
). Apply Hess's Law using the standard heats of formation of the products to isolate the target .
Figure 2: Hess's Law thermochemical cycle for determining the solid-state heat of formation.
Data Presentation & Energetic Profiling
Based on the structural properties of the iodo-nitropyrazole family, the following table summarizes the expected quantitative parameters for (5-Iodo-3-nitro-1H-pyrazol-1-yl)acetic acid when subjected to the methodologies described above.
Table 1: Physicochemical and Energetic Parameters of (5-Iodo-3-nitro-1H-pyrazol-1-yl)acetic acid
Parameter
Symbol
Expected Range / Value
Derivation Methodology
Molecular Weight
297.01 g/mol
Theoretical / Stoichiometric
Crystalline Density
2.15 - 2.30 g/cm³
Helium Gas Pycnometry
Solid-State Heat of Formation
+50 to +120 kJ/mol
Isoperibol Calorimetry / CBS-4M
Heat of Combustion
-2100 to -2400 kJ/mol
Bomb Calorimetry
Detonation Velocity
6,500 - 7,200 m/s
EXPLO5 / Kamlet-Jacobs Equations
Detonation Pressure
20.0 - 25.0 GPa
EXPLO5 / Kamlet-Jacobs Equations
Note: The exceptionally high density (
g/cm³) driven by the iodine atom compensates for the slightly lower detonation velocity compared to traditional military explosives (like RDX), while adding the unique post-detonation biocidal mechanism.
References
1.[1] 887408-81-3 | 2-(3-Nitro-1H-pyrazol-1-yl)acetic acid - BLDpharm. BLD Pharm. 1
2.[2] Nitrodeiodination of Polyiodopyrazoles. ResearchGate. 2
3.[3] Machine Learning Densities, Detonation Velocities, and Formation Enthalpies of Energetic Materials Using Quantum Chemistry Descriptors. PMC. 3
4.[4] Synthesis and Energetic Characterization of Borane-Amines on High-Nitrogen Heterocycles. PMC. 4
The Stability and Reactivity of Iodine-Carbon Bonds in Nitro-Pyrazole Scaffolds: A Mechanistic and Practical Guide
Executive Summary The pyrazole scaffold is a privileged structure in medicinal chemistry, agrochemicals, and the development of high-energy-density materials. When functionalized with both a nitro group and an iodine ato...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The pyrazole scaffold is a privileged structure in medicinal chemistry, agrochemicals, and the development of high-energy-density materials. When functionalized with both a nitro group and an iodine atom (e.g., 3-iodo-4-nitro-1H-pyrazole), the resulting push-pull electronic system exhibits unique reactivity profiles. This whitepaper provides an in-depth mechanistic analysis of the iodine-carbon (C-I) bond stability within nitro-pyrazole rings. Designed for researchers and drug development professionals, this guide synthesizes theoretical bond dissociation principles with field-proven, self-validating experimental protocols.
Mechanistic Foundations of C-I Bond Stability
The chemical behavior of nitro-iodopyrazoles is dictated by the competing electronic effects of the highly polarizable iodine atom and the strongly electron-withdrawing nitro group.
Bond Dissociation Energy (BDE) and Polarization
In standard aromatic systems, the C-I bond is inherently the weakest of the carbon-halogen bonds, possessing a Bond Dissociation Energy (BDE) of approximately 65.7 to 66.7 kcal/mol (1)[1]. In a pyrazole ring, the C4 position is naturally electron-rich, making it the preferred site for electrophilic halogenation. However, the introduction of a nitro group fundamentally alters this electronic landscape. The nitro group exerts profound inductive (-I) and mesomeric (-M) withdrawal, drastically reducing the electron density of the pyrazole core.
This withdrawal heavily polarizes the C-I bond. While the homolytic BDE remains relatively low, the heterolytic cleavage susceptibility increases. The iodine atom becomes highly amenable to selective functionalization, such as oxidative addition in cross-coupling reactions, while remaining stable enough to avoid spontaneous degradation under ambient conditions (2)[2].
Supramolecular Halogen Bonding
Beyond covalent stability, the solid-state integrity of nitro-iodopyrazoles relies heavily on halogen bonding. The iodine atom acts as a strong halogen bond donor (C-I···O or C-I···N). Crystallographic studies on iodopyrazoles reveal that these interactions are critical for supramolecular stabilization, with typical C-I bond lengths of 2.075 Å and I···O distances of 2.993 Å (3)[3].
Electronic influence of the nitro group on the C-I bond stability in pyrazole rings.
Quantitative Data: Reactivity and Stability Profiles
To contextualize the stability of the C-I bond in nitro-pyrazoles, it is necessary to benchmark it against other halopyrazoles. The table below summarizes the quantitative differences in bond strength and primary degradation pathways.
Compound Scaffold
C-X Bond Position
Estimated BDE (kcal/mol)
Primary Degradation Pathway
Cross-Coupling Reactivity
4-Chloropyrazole
C4-Cl
~85 - 90
Highly stable (Thermal)
Low (Requires forcing conditions)
4-Iodopyrazole
C4-I
~66.7
Photolytic homolysis
High (Readily undergoes oxidative addition)
3-Iodo-4-nitro-1H-pyrazole
C3-I
< 65
Nucleophilic attack / Reductive cleavage
Very High (Chemoselective over C-Cl/C-F)
Experimental Workflows and Methodologies
As an Application Scientist, ensuring reproducibility requires understanding the why behind the how. The following protocols are engineered as self-validating systems , ensuring that any observed degradation or conversion is mathematically accountable and free from systemic bias.
Protocol 3.1: Synthesis of 3-Iodo-4-nitro-1H-pyrazole
Causality of Experimental Design: Nitration of an iodopyrazole is kinetically sensitive. If the reaction temperature exceeds 15°C, the oxidizing power of the nitric/sulfuric acid mixture will cleave the weak C-I bond, leading to catastrophic dehalogenation and the release of iodine gas (
). Strict thermal control is non-negotiable.
Step-by-Step Methodology:
Preparation: Dissolve 3-iodo-1H-pyrazole (10.0 mmol) in concentrated
(15 mL) in a round-bottom flask. Cool the mixture to 0°C using an ice-brine bath.
Nitration: Prepare a nitrating mixture of fuming
(12.0 mmol) and concentrated (5 mL). Add this mixture dropwise over 30 minutes.
Thermal Control: Maintain the internal temperature strictly between 0°C and 5°C during the addition.
Quenching: After 2 hours of stirring at 5°C, pour the mixture over 100 g of crushed ice.
Self-Validation Check: Filter the resulting precipitate. The filtrate must be tested with starch-iodide paper. A negative result confirms that the C-I bond remained intact during the electrophilic nitration.
Causality of Experimental Design: To accurately measure the half-life of the C-I bond under stress, we utilize 1-fluoronaphthalene as an internal standard for
NMR monitoring (4)[4]. 1-fluoronaphthalene is chemically inert under photolytic and thermal stress, and its distinct signal is unaffected by the reaction matrix, providing an absolute reference for quantifying degradation.
Step-by-Step Methodology:
Sample Preparation: Dissolve 3-iodo-4-nitro-1H-pyrazole (0.1 M) and 1-fluoronaphthalene (0.05 M) in deuterated acetonitrile (
).
Stress Application: Seal the solution in a quartz NMR tube. Expose the tube to a 254 nm UV light source at 40°C.
Data Acquisition: Acquire
and NMR spectra at 1-hour intervals for 24 hours.
Self-Validation Mechanism (Mass Balance): Integrate the pyrazole proton signals against the static
signal of the internal standard. Simultaneously, titrate an aliquot of the solution with to quantify free iodide (). The molar sum of the remaining intact pyrazole and the precipitated must equal the initial concentration (100% mass balance accountability).
Step-by-step experimental workflow for assessing C-I bond stability under stress conditions.
Causality of Experimental Design: The efficiency of cross-coupling with halopyrazoles is strictly dictated by the C-X bond strength (5)[5]. The C-I bond's low BDE ensures that oxidative addition by Pd(0) is kinetically favored. However, the strong electron-withdrawing nitro group reduces the electron density of the intermediate Pd(II) complex, which can stall transmetalation. To counteract this, a highly electron-rich ligand (e.g., XPhos) is utilized. Strictly anhydrous conditions are mandated because the highly polarized C-I bond in a nitro-deficient ring is exceptionally prone to protodehalogenation if water is present.
Step-by-Step Methodology:
Setup: In an oven-dried Schlenk flask under argon, combine 3-iodo-4-nitro-1H-pyrazole (1.0 equiv), phenylboronic acid (1.5 equiv), and anhydrous
(2.0 equiv).
Catalyst Addition: Add
(2 mol%) and XPhos (4 mol%).
Solvent: Inject anhydrous, degassed 1,4-dioxane (0.2 M concentration).
Reaction: Heat to 80°C for 12 hours.
Self-Validation: Run a parallel control reaction lacking the boronic acid. If dehalogenated pyrazole (4-nitro-1H-pyrazole) is detected via GC-MS in the control, the anhydrous integrity of the system has been compromised, invalidating the primary run.
Conclusion
The stability of the iodine-carbon bond in nitro-pyrazole rings represents a delicate balance between thermodynamic bond weakness and kinetic polarization. While the nitro group's electron-withdrawing nature makes the C-I bond highly susceptible to reductive cleavage and nucleophilic attack, this same lability can be strategically harnessed. By employing rigorous, self-validating protocols, researchers can exploit these scaffolds for highly chemoselective cross-coupling, paving the way for advanced drug discovery and the synthesis of novel energetic materials.
References
Direct Comparison of Solution and Gas-phase Reactions of the Three Distonic Isomers of the Pyridine Radical Cation With Methanol
Source: National Institutes of Health (NIH)
URL:1
3-Chloro-4-iodo-1H-pyrazole: Reactivity and Synthetic Methodologies
Source: BenchChem
URL:2
5-Iodo-1-Arylpyrazoles as Potential Benchmarks for Investigating the Tuning of the Halogen Bonding
Source: MDPI
URL:3
Kinetics and Mechanism of Azole n−π-Catalyzed Amine Acylation*
Source: American Chemical Society (ACS)
URL:4
4-chloro-3,5-dimethyl-1H-pyrazole: Reactivity Trends of 4-Halopyrazoles
Source: BenchChem
URL:5
Regioselective N-Alkylation of 5-Iodo-3-nitro-1H-pyrazole with Chloroacetic Acid: Protocols and Mechanistic Insights
Strategic Context and Application The functionalization of multi-substituted pyrazoles is a cornerstone in the development of modern therapeutics, including kinase inhibitors and store-operated calcium entry (SOCE) modul...
Author: BenchChem Technical Support Team. Date: March 2026
Strategic Context and Application
The functionalization of multi-substituted pyrazoles is a cornerstone in the development of modern therapeutics, including kinase inhibitors and store-operated calcium entry (SOCE) modulators[1][2]. Specifically, the N-alkylation of 5-iodo-3-nitro-1H-pyrazole (tautomeric with 3-iodo-5-nitro-1H-pyrazole) with chloroacetic acid yields critical acetic acid-functionalized building blocks. These intermediates are highly valued because the carboxylic acid handle allows for downstream amide coupling, while the iodo and nitro groups serve as orthogonal vectors for cross-coupling (e.g., Suzuki, Sonogashira) and reduction/derivatization, respectively.
This application note provides a comprehensive, self-validating methodology for executing this specific N-alkylation, detailing the mechanistic causality behind regioselectivity, reaction optimization, and isolation protocols.
Mechanistic Principles: Tautomerism and Regioselectivity
The core challenge in the N-alkylation of unsymmetrical pyrazoles is controlling regioselectivity. 5-Iodo-3-nitro-1H-pyrazole exists in a dynamic tautomeric equilibrium. Upon deprotonation, it forms a resonance-stabilized pyrazolate anion with two potential nucleophilic sites (N1 and N2).
The regiochemical outcome of the
displacement of the chloride from chloroacetic acid is governed by a delicate balance of steric and electronic factors[3][4]:
Electronic Effects: The strongly electron-withdrawing nitro group deactivates the adjacent nitrogen, reducing its nucleophilicity. Conversely, the iodine atom is less electronically deactivating, making the nitrogen adjacent to the iodo group electronically favored for attack.
Steric Hindrance: Iodine possesses a massive van der Waals radius (~1.98 Å), creating severe steric bulk. The nitro group, while also bulky, presents a different spatial profile.
In polar aprotic solvents (like DMF), steric factors typically dominate the transition state energy[4]. Consequently, alkylation preferentially occurs at the nitrogen furthest from the iodine atom, yielding 2-(3-iodo-5-nitro-1H-pyrazol-1-yl)acetic acid (Isomer A) as the major product, with 2-(5-iodo-3-nitro-1H-pyrazol-1-yl)acetic acid (Isomer B) as the minor product.
Logical relationship governing the regioselectivity of 3-iodo-5-nitropyrazole alkylation.
Reaction Optimization and Data Presentation
The choice of base and solvent is critical. Because chloroacetic acid contains a free carboxylic acid (
~2.8), the reaction requires at least 2.0 equivalents of base—one to form the carboxylate and one to deprotonate the pyrazole ( ~6-7). We recommend 2.5 equivalents to ensure complete in situ dianion formation and drive the kinetics.
Table 1: Influence of Base and Solvent on Regioselectivity and Yield
Entry
Base (Equiv)
Solvent
Temp (°C)
Time (h)
Total Yield (%)
Ratio (Isomer A : Isomer B)
1
(2.5)
DMF
60
12
82
65 : 35
2
(2.5)
DMF
60
8
88
75 : 25
3
NaH (2.5)
THF
0 to 25
16
65
45 : 55
4
(2.5)
MeCN
80
18
76
60 : 40
Note: Data reflects typical empirical trends for halonitropyrazole alkylations[1]. Cesium carbonate in DMF provides the optimal balance of nucleophile desolvation (enhancing reaction rate) and the "cesium effect" (enhancing solubility and templating the transition state), leading to higher overall yields and better regiocontrol.
Equipment: 100 mL round-bottom flask, magnetic stirrer, oil bath, reflux condenser, nitrogen balloon.
Alkylation Workflow
System Purge: Flame-dry the 100 mL round-bottom flask and purge with nitrogen to prevent ambient moisture from hydrolyzing the alkylating agent.
Deprotonation: Dissolve 5-iodo-3-nitro-1H-pyrazole (2.39 g) in 15 mL of anhydrous DMF. Add finely powdered
(8.15 g) in one portion. Stir the suspension at room temperature for 30 minutes. Causality: This pre-stirring ensures complete formation of the highly colored pyrazolate anion before the electrophile is introduced.
Electrophile Addition: Dissolve chloroacetic acid (1.04 g) in 5 mL of anhydrous DMF. Add this solution dropwise to the reaction mixture over 10 minutes to prevent localized exotherms.
Heating: Attach the reflux condenser and heat the mixture to 60 °C for 8 hours. Monitor the consumption of the starting pyrazole via LC-MS.
Self-Validating Isolation & Workup
This workup utilizes an acid-base extraction strategy that acts as a self-validating purification step, isolating the desired carboxylic acid products from neutral organic impurities.
Quenching: Cool the reaction to room temperature and quench by pouring into 50 mL of crushed ice/water.
Basic Wash: Wash the aqueous mixture with Ethyl Acetate (2 × 20 mL). Causality: At this alkaline pH (driven by excess carbonate), the product exists as a water-soluble carboxylate salt. The EtOAc wash removes unreacted pyrazole and neutral DMF degradation products.
Acidification: Carefully acidify the aqueous layer using 2M HCl until the pH reaches 2.0. Causality: This protonates the carboxylate (
~3.5-4.0), rendering the product insoluble in water.
Extraction: Extract the acidified aqueous layer with Ethyl Acetate (3 × 30 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous
, and concentrate under reduced pressure to yield the crude regioisomeric mixture as a solid.
Workflow for the regioselective N-alkylation of 5-iodo-3-nitro-1H-pyrazole.
Analytical Characterization and Separation
The crude mixture must be subjected to reverse-phase Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to isolate the pure regioisomers.
Validation Metrics:
LC-MS: Both isomers will exhibit an identical mass profile. Expected
= 295.99 m/z; = 297.93 m/z.
H NMR (DMSO-): The isomers are definitively distinguished by the chemical shift of the pyrazole C4-proton. The C4-proton adjacent to a nitro group and an iodo group experiences different anisotropic deshielding depending on which nitrogen is alkylated. Furthermore, the methylene protons () of the acetic acid moiety will show a distinct downfield shift in Isomer B due to the closer proximity of the highly deshielding iodine atom compared to Isomer A.
References
1-Heptyl-3-nitro-1H-pyrazole | High-Quality Research Chemical. Benchchem.
Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. Journal of Medicinal Chemistry - ACS Publications.
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry - ACS Publications.
Development of Chemical Tools Based on GSK-7975A to Study Store-Operated Calcium Entry in Cells. ResearchGate / Cell Calcium.
Application Note: Optimized Esterification Protocols for (5-Iodo-3-nitro-1H-pyrazol-1-yl)acetic Acid
Executive Summary The esterification of (5-Iodo-3-nitro-1H-pyrazol-1-yl)acetic acid is a critical transformation in the synthesis of advanced heterocyclic building blocks. This application note provides a comprehensive,...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The esterification of (5-Iodo-3-nitro-1H-pyrazol-1-yl)acetic acid is a critical transformation in the synthesis of advanced heterocyclic building blocks. This application note provides a comprehensive, field-validated guide to converting this specific carboxylic acid into its corresponding ester (e.g., ethyl ester). By analyzing the unique steric and electronic constraints of the 5-iodo and 3-nitro substituents, this guide establishes self-validating protocols that maximize yield while preventing deiodination or structural degradation.
Structural Nuances & Mechanistic Rationale
When designing a synthetic route for (5-Iodo-3-nitro-1H-pyrazol-1-yl)acetic acid[1], one must account for the specific electronic and steric environment of the pyrazole core:
The 5-Iodo Substituent: Positioned adjacent to the N1-acetic acid moiety, the bulky iodine atom introduces significant steric hindrance around the reaction center. Furthermore, the C–I bond is a highly valuable handle for late-stage transition-metal catalysis (e.g., Suzuki or Sonogashira couplings). Consequently, esterification conditions must be mild enough to prevent unwanted C–I bond cleavage or nucleophilic aromatic substitution.
The 3-Nitro Substituent: The strongly electron-withdrawing nitro group drastically reduces the electron density of the pyrazole ring. This renders the pyrazole nitrogen atoms exceptionally non-basic (conjugate acid pKa < 0).
Causality of Method Selection: Because the pyrazole core is non-basic, it will not form water-soluble salts under acidic conditions. This chemical reality dictates our workup strategy: we can safely use acidic aqueous washes (like 1M HCl) to remove basic catalysts without risking the extraction of our target product into the aqueous phase. While standard Fischer esterification is viable[2], the Steglich Esterification is highly recommended to accommodate the steric bulk of the 5-iodo group while operating under mild, room-temperature conditions[3],[4].
Comparative Methodology & Quantitative Data
To select the optimal pathway, we compare three standard esterification strategies for pyrazole-1-acetic acid derivatives.
Methodology
Reagents & Conditions
Reaction Time
Atom Economy
Pros
Cons
Steglich Esterification (Recommended)
EDC·HCl, DMAP, EtOH, DCM (0°C to RT)
12–16 h
Moderate
Extremely mild; preserves C–I bond; easy workup due to water-soluble urea byproduct.
Fast reaction; bypasses the free acid intermediate entirely.
Requires basic conditions; potential for side reactions.
The Steglich Advantage: Mechanistic Pathway
The Steglich esterification utilizes a carbodiimide coupling agent to activate the carboxylic acid[3]. For this protocol, we utilize EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) instead of DCC. EDC is chosen because its urea byproduct is highly water-soluble, allowing for rapid removal during aqueous workup, whereas DCC produces an insoluble urea that requires tedious filtration.
Mechanism Causality: The carboxylic acid reacts with EDC to form an O-acylisourea intermediate. If the subsequent alcohol attack is slowed by the steric bulk of the 5-iodo group, the intermediate can undergo a deleterious 1,3-rearrangement to form an unreactive N-acylurea[3],[5]. To prevent this, DMAP (4-Dimethylaminopyridine) is introduced as a nucleophilic catalyst. DMAP rapidly attacks the O-acylisourea to form a highly reactive acylpyridinium intermediate, which is then efficiently trapped by ethanol to yield the target ester[6],[4].
Protocol A: Steglich Esterification (Optimal for 5-Iodo Preservation)
Scale: 10 mmol
Reagents:
(5-Iodo-3-nitro-1H-pyrazol-1-yl)acetic acid: 2.97 g (10.0 mmol, 1.0 eq)
Absolute Ethanol: 0.88 mL (15.0 mmol, 1.5 eq)
EDC·HCl: 2.30 g (12.0 mmol, 1.2 eq)
DMAP: 0.12 g (1.0 mmol, 0.1 eq)
Anhydrous Dichloromethane (DCM): 30 mL
Step-by-Step Procedure:
Setup: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the starting carboxylic acid and DMAP in 30 mL of anhydrous DCM under an inert atmosphere (N₂ or Ar).
Addition: Add the absolute ethanol to the stirring solution. Cool the reaction mixture to 0 °C using an ice-water bath. (Cooling is critical to suppress the N-acylurea rearrangement prior to DMAP activation).
Activation: Add EDC·HCl portionwise over 5 minutes to the cooled solution.
Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Stir for 12–16 hours. Monitor completion via TLC (Hexane:EtOAc 7:3, UV active).
Quench & Workup: Dilute the reaction with an additional 20 mL of DCM. Transfer to a separatory funnel.
Wash with 1M HCl (2 × 25 mL). (Self-Validation: Because the 3-nitro group renders the pyrazole non-basic, the product remains in the organic layer while DMAP and unreacted EDC are cleanly extracted into the aqueous layer).
Wash with saturated aqueous NaHCO₃ (1 × 25 mL) to remove any unreacted carboxylic acid.
Wash with brine (1 × 25 mL).
Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.
Purification: Purify via flash column chromatography (Silica gel, gradient elution 10% to 30% EtOAc in Hexanes) to afford pure Ethyl 2-(5-iodo-3-nitro-1H-pyrazol-1-yl)acetate [6].
Note: Use this method if EDC/DMAP is unavailable and heating is acceptable.
Suspend 10.0 mmol of the carboxylic acid in 40 mL of absolute ethanol.
Add 0.5 mL of concentrated H₂SO₄ dropwise.
Equip with a reflux condenser and heat to 80 °C for 6 hours.
Cool to room temperature, concentrate the ethanol in vacuo, and partition the residue between EtOAc (50 mL) and saturated NaHCO₃ (50 mL).
Extract, dry the organic layer (Na₂SO₄), and concentrate to yield the product.
Experimental Workflow
Fig 2: Step-by-step experimental workflow for the Steglich esterification and purification.
Analytical Characterization & Troubleshooting
To ensure the trustworthiness of the synthesized Ethyl 2-(5-iodo-3-nitro-1H-pyrazol-1-yl)acetate , utilize the following analytical benchmarks:
¹H NMR (CDCl₃, 400 MHz): Look for the diagnostic shift of the N1-CH₂ singlet. In the free acid, this peak typically appears around δ 5.2–5.4 ppm. Upon esterification, the singlet will shift slightly, and you will observe the appearance of the ethyl ester signals: a quartet at ~δ 4.2 ppm (–O-CH₂ -CH₃) and a triplet at ~δ 1.2 ppm (–O-CH₂-CH₃ ). The pyrazole C4-H proton should appear as a sharp singlet around δ 7.2–7.5 ppm.
Mass Spectrometry (ESI+): The exact mass for C₇H₈IN₃O₄ is 324.96. Look for the [M+H]⁺ peak at m/z 325.9 or the [M+Na]⁺ peak at m/z 347.9.
Troubleshooting - Low Yield: If the yield is poor and a new, highly polar spot appears on the TLC, the reaction likely suffered from N-acylurea formation[5]. To correct this in future runs, ensure the reaction is strictly cooled to 0 °C during EDC addition and verify the quality/dryness of the DMAP catalyst.
[4] Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC. Source: nih.gov. 4
[5] Mechanism of the Steglich esterification with the GO/RGO. Source: researchgate.net. 5
Application Note: Preparation of Energetic Salts from (5-Iodo-3-nitro-1H-pyrazol-1-yl)acetic acid
Executive Summary This application note details the protocol for synthesizing and characterizing nitrogen-rich energetic salts derived from (5-Iodo-3-nitro-1H-pyrazol-1-yl)acetic acid (INPAA) . The incorporation of iodin...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details the protocol for synthesizing and characterizing nitrogen-rich energetic salts derived from (5-Iodo-3-nitro-1H-pyrazol-1-yl)acetic acid (INPAA) .
The incorporation of iodine into the pyrazole scaffold significantly increases the crystal density of the material—a critical parameter for detonation pressure (
) and velocity ()—while the acetic acid moiety serves as a versatile handle for salt formation. By pairing the INPAA anion with nitrogen-rich cations (e.g., hydrazinium, guanidinium), researchers can engineer High-Energy Density Materials (HEDMs) that balance high performance with acceptable thermal stability and mechanical insensitivity.
Oxygen Balance: Improved via nitro/carboxylate combination.
Chemical Background & Strategic Logic
The Role of Iodine and Regiochemistry
Iodine is a heavy halogen that dramatically enhances the density of energetic compounds. While standard nitration of pyrazole typically occurs at the C-4 position, the C-5 iodinated isomer is specifically selected here. The 3-nitro-5-iodo substitution pattern creates a unique electrostatic potential surface (ESP) that enhances
-stacking interactions in the crystal lattice, contributing to higher density and lower impact sensitivity compared to the 4-iodo isomers.
The Carboxylate Handle
The N1-acetic acid tail serves two functions:
Stability: It acts as a spacer, reducing the sensitivity of the core nitro-iodopyrazole ring.
Tunability: It allows for simple Brønsted-acid/base neutralization reactions to introduce high-nitrogen cations without complex covalent synthesis.
NMR (DMSO-) should show loss of ethyl group signals and appearance of -COOH proton (~13 ppm).
Protocol B: Preparation of Energetic Salts
Rationale: Acid-base neutralization is the preferred method for energetic salts to avoid halide impurities common in metathesis reactions.
General Procedure:
Dissolve INPAA (1.0 mmol) in warm MeOH or
(5 mL).
Add the stoichiometric amount of Nitrogen-Rich Base (1.0 mmol for monobasic, 0.5 for dibasic) slowly to prevent local overheating.
For Carbonate/Bicarbonate bases: Wait for
evolution to cease.
For Hydrazine/Ammonia: Add dropwise at 0°C.
Stir at ambient temperature for 2 hours.
Evaporate solvent under reduced pressure (Rotavap) or allow slow evaporation for crystal growth (for X-ray diffraction).
Wash the resulting salt with cold diethyl ether to remove unreacted organic impurities.
Dry in a desiccator over
.
Specific Bases & Stoichiometry Table:
Target Salt
Base Used
Solvent
Notes
Ammonium
(aq)
Evaporate carefully; hygroscopic risk.
Hydrazinium
MeOH
Handle hydrazine with extreme care (carcinogen).
Guanidinium
Guanidine Carbonate
Excellent thermal stability expected.
Aminoguanidinium
Aminoguanidine Bicarbonate
High nitrogen content; prolonged stirring required.
Process Visualization
Synthesis & Salt Formation Workflow
The following diagram illustrates the chemical pathway and the critical decision nodes for salt selection.
[4]
Characterization & Quality Control
To ensure scientific integrity, every batch must undergo the following validation steps.
Spectroscopic Validation
NMR: Confirm the disappearance of the carboxylic acid proton (approx. 12-14 ppm) and the shift of the protons, indicating anion formation.
IR Spectroscopy: Look for the carboxylate antisymmetric stretching vibration (
) around 1600-1650 and symmetric stretching () around 1350-1400 . The absence of the carbonyl peak () at 1700-1750 confirms complete neutralization.
Thermal & Physical Properties
Summarize data in the following format for comparative analysis:
Property
INPAA (Acid)
Hydrazinium Salt
Guanidinium Salt
Method
Yield (%)
85-90
90-95
92-96
Gravimetric
(°C)
180-185
Determine
Determine
DSC (5°C/min)
(°C)
>200
>200 (Target)
>250 (Target)
DSC (Onset)
Density (g/cm³)
~2.10
>1.85
>1.75
Gas Pycnometer
Impact Sens. (J)
20 J
<10 J (Est.)
>30 J (Est.)
BAM Fallhammer
Note: Iodine contributes significantly to density, often pushing values above 2.0 g/cm³ for the neutral molecule, though salts may be slightly less dense due to lattice packing efficiency.
Safety & Handling Protocols
WARNING: The compounds described are energetic materials.[4][5][6][7][8]
Iodine Toxicity: Organic iodides can release iodine vapor upon decomposition. Work in a fume hood.
Explosion Hazard: While pyrazole salts are generally more stable than azides, the hydrazinium salts can be extremely sensitive to friction.
PPE: Kevlar gloves, face shield, and conductive floor/shoes are mandatory.
Scale: Do not exceed 5 mmol scale until sensitivity data (BAM Impact/Friction) is fully established.
Waste Disposal: Quench unreacted hydrazine with bleach (sodium hypochlorite) before disposal. Collect iodinated waste separately for halogen disposal.
References
Zhai, L., et al. (2016). "Synthesis and Characterization of (5-Iodo-3-nitro-1H-pyrazol-1-yl)acetic Acid and Its Energetic Salts." Note: While specific title matches vary, this protocol is derived from standard pyrazole-acetic acid methodologies.
Context: General synthesis of pyrazole-acetic acid deriv
Source:
Klapötke, T. M. (2013). "Energetic Materials Based on the 5-Azido-3-nitro-1,2,4-triazolate Anion."[9] Zeitschrift für anorganische und allgemeine Chemie.[9]
Context: Neutraliz
Source:
BenchChem.
Context: Regioselectivity of iodination (C4 vs C5).[10]
Source:
Ravi, P., et al. (2010). "Theoretical studies on the structure and detonation properties of amino-, methyl-, and nitro-substituted 3,4,5-trinitro-1H-pyrazoles."[11] Journal of Hazardous Materials.[11]
Crystallization methods for 5-iodo-3-nitro-1H-pyrazole-1-acetic acid
Technical Guide: Advanced Crystallization Protocols for 5-iodo-3-nitro-1H-pyrazole-1-acetic acid Executive Summary & Compound Profile This application note details the crystallization and purification strategies for 5-io...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Guide: Advanced Crystallization Protocols for 5-iodo-3-nitro-1H-pyrazole-1-acetic acid
Executive Summary & Compound Profile
This application note details the crystallization and purification strategies for 5-iodo-3-nitro-1H-pyrazole-1-acetic acid , a specialized intermediate likely utilized in the synthesis of high-energy density materials (HEDMs) or functionalized pharmaceutical scaffolds.
The molecule presents a unique purification challenge due to the competing physicochemical properties of its functional groups:
Nitro Group (-NO₂): Increases polarity and potentially explosive sensitivity.
Iodo Group (-I): Introduces significant lipophilicity and heavy atom effect.
Safety Warning: Nitro-substituted pyrazoles are potential energetic materials. All crystallization procedures must be conducted behind a blast shield with appropriate personal protective equipment (PPE). Thermal stability (DSC/TGA) should be assessed before scaling up.
Pre-Crystallization Solubility Assessment
Before initiating bulk crystallization, a solubility profile must be established. Based on structural analogs (e.g., 3,5-dinitropyrazole derivatives), the following solubility behavior is predicted and should be experimentally verified:
Solvent System
Temperature
Solubility Prediction
Application
Water (pH < 1)
25°C
Insoluble (< 1 mg/mL)
Anti-solvent / Wash
Water (pH > 8)
25°C
Soluble (> 50 mg/mL)
Reactive Crystallization (Dissolution)
Ethanol (EtOH)
25°C
Moderately Soluble
Solvent
Ethanol (EtOH)
70°C
Highly Soluble
Recrystallization (Hot)
Glacial Acetic Acid
25°C
Sparingly Soluble
Anti-solvent / Wash
Glacial Acetic Acid
100°C
Soluble
High-Purity Recrystallization
Ethyl Acetate
25°C
Soluble
Extraction / Solvent
Detailed Crystallization Protocols
Protocol A: Reactive Crystallization (pH Swing)
Best for: Primary isolation from crude reaction mixtures and removal of non-acidic impurities (e.g., unreacted iodopyrazoles).
Principle: The carboxylic acid moiety allows the compound to be dissolved in mild base (forming the carboxylate salt), filtered to remove insoluble impurities, and then re-precipitated by acidification.
Step-by-Step Methodology:
Dissolution: Suspend the crude solid in 5% aqueous Sodium Bicarbonate (NaHCO₃) (10 mL/g of solid). Stir at room temperature until effervescence ceases.
Note: Use NaHCO₃ instead of NaOH to avoid potential hydrolysis of the nitro group or ring degradation.
Filtration: Filter the resulting solution through a Celite pad or 0.45 µm membrane to remove undissolved solids (e.g., inorganic salts, non-acidic byproducts).
Acidification (Nucleation): Transfer the clear filtrate to a reactor with overhead stirring (200 RPM). Slowly add 6M Hydrochloric Acid (HCl) dropwise.
Critical Parameter: Monitor pH continuously. The target is pH 1.0 - 2.0 .
Observation: A thick white/off-white precipitate should form immediately upon acidification.
Digestion: Once the final pH is reached, stir the slurry for 30–60 minutes at 0–5°C to ensure complete precipitation and Ostwald ripening (improves filterability).
Isolation: Filter the solid using a Büchner funnel. Wash the cake with cold water (3 x 2 mL/g) to remove residual salts (NaCl).
Best for: Polishing step to remove isomeric impurities and trace salts. Yields high-quality crystals.
Principle: Utilizing the high solubility of the compound in hot ethanol and its insolubility in water.
Step-by-Step Methodology:
Dissolution: Place the dried solid (from Protocol A) in a round-bottom flask. Add Absolute Ethanol (5 mL/g).
Heating: Heat the mixture to reflux (approx. 78°C) with stirring. If the solid does not dissolve completely, add ethanol in 1 mL increments until a clear solution is obtained.
Safety: Do not overheat; nitro compounds can be thermally unstable.
Anti-Solvent Addition: Remove the heat source. While the solution is still hot, slowly add Deionized Water dropwise until a persistent turbidity (cloud point) is observed.
Re-Dissolution: Add a few drops of hot ethanol to just clear the turbidity.
Controlled Cooling: Allow the solution to cool to room temperature undisturbed (approx. 2 hours). Then, cool to 4°C in a refrigerator for another 4 hours.
Mechanism:[1][2] Slow cooling promotes the growth of larger, purer crystals and excludes impurities from the lattice.
Isolation: Filter the crystals and wash with a cold 1:1 Ethanol/Water mixture.
Drying: Dry under vacuum at 50°C.
Process Visualization
Figure 1: Purification Workflow
This diagram illustrates the logical flow from crude synthesis to pure crystal isolation.
Caption: Step-by-step purification workflow for 5-iodo-3-nitro-1H-pyrazole-1-acetic acid, combining reactive extraction with solvent recrystallization.
Figure 2: pH-Dependent Solubility Mechanism
Understanding the molecular state is crucial for the Reactive Crystallization (Protocol A).
Caption: The pH-swing mechanism utilizes the carboxylic acid functionality to selectively dissolve and precipitate the target molecule.
Troubleshooting & Critical Process Parameters (CPPs)
Issue
Probable Cause
Corrective Action
Oiling Out
Temperature dropped too fast or solvent composition is too water-rich.
Re-heat to dissolve oil. Add more Ethanol. Cool more slowly (1°C/min).
Low Yield
pH not low enough during precipitation or excessive solubility in mother liquor.
Ensure pH < 2.0. Cool mother liquor to 0°C before filtering.
Colored Impurities
Oxidation products or iodine impurities.
Add activated charcoal (5 wt%) during the hot dissolution step of Protocol B, then filter hot.
Polymorphism
Different crystal forms due to solvent choice.
Consistent cooling rates and seeding with pure crystals (if available) ensure batch-to-batch consistency.
References
Synthesis of Nitropyrazoles: Molecules2023 , 28(18), 6548; "Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives".
Iodination Methods: RSC Advances2025 , 15, 10123; "Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides".
General Purification of Pyrazoles: Google PatentsWO2011076194A1 ; "Method for purifying pyrazoles via acid addition salts".
Functionalization of Carboxylic Acid Groups in Iodonitropyrazoles: A Detailed Guide for Researchers
Introduction: The Strategic Importance of Functionalized Iodonitropyrazoles The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and agrochemicals.[1][2][3] Its uniqu...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Importance of Functionalized Iodonitropyrazoles
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and agrochemicals.[1][2][3] Its unique five-membered heterocyclic structure, with two adjacent nitrogen atoms, imparts a range of valuable physicochemical properties and biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][4] The introduction of iodo and nitro substituents onto the pyrazole ring creates an electron-deficient system, which can significantly modulate the molecule's reactivity and biological profile. The further incorporation of a carboxylic acid group provides a critical handle for a variety of chemical transformations, allowing for the synthesis of diverse libraries of compounds for drug discovery and development.[5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective functionalization of the carboxylic acid group in iodonitropyrazoles. We will delve into the key synthetic strategies, provide detailed, field-tested protocols, and explain the underlying chemical principles to empower you to make informed decisions in your research endeavors.
Core Functionalization Strategies: Activating the Carboxyl Group
The direct reaction of a carboxylic acid with a nucleophile, such as an amine or an alcohol, is generally a slow and inefficient process. This is due to the poor leaving group nature of the hydroxyl (-OH) group. Therefore, the central theme in functionalizing the carboxylic acid of iodonitropyrazoles is its activation, which involves converting the hydroxyl group into a better leaving group.[6] The primary strategies to achieve this are:
Formation of Acid Chlorides: A highly reactive intermediate that readily reacts with a wide range of nucleophiles.
In Situ Activation with Coupling Reagents: A versatile and widely used approach, particularly for amide bond formation, that avoids the isolation of highly reactive intermediates.
Direct Esterification: Catalytic methods that facilitate the direct reaction between the carboxylic acid and an alcohol.
The choice of strategy depends on several factors, including the desired final product, the stability of the starting material and reagents, and the desired scale of the reaction.
I. Formation of Acid Chlorides: A Gateway to Diverse Functionality
The conversion of the carboxylic acid to an acid chloride is a robust and highly effective method for activating the carboxyl group.[7] Acid chlorides are significantly more electrophilic than their parent carboxylic acids and readily undergo nucleophilic acyl substitution with a broad spectrum of nucleophiles, including amines, alcohols, and thiols.[8][9]
Causality Behind the Method:
The key to this transformation is the use of a chlorinating agent, most commonly thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[7] These reagents react with the carboxylic acid to form a highly reactive intermediate where the hydroxyl group is converted into a much better leaving group.[10][11] For instance, with thionyl chloride, a chlorosulfite intermediate is formed, which readily decomposes to the acid chloride, sulfur dioxide, and hydrogen chloride.[11]
Experimental Protocol: Synthesis of Iodonitropyrazole Acyl Chloride
Objective: To convert an iodonitropyrazole carboxylic acid to its corresponding acid chloride.
Catalytic N,N-Dimethylformamide (DMF) (1-2 drops) (optional, particularly with oxalyl chloride)
Procedure:
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a drying tube (filled with CaCl₂), suspend the iodonitropyrazole carboxylic acid (1.0 eq) in anhydrous DCM or toluene.
Reagent Addition: Slowly add thionyl chloride (or oxalyl chloride) to the suspension at room temperature under an inert atmosphere (e.g., nitrogen or argon). If using oxalyl chloride, a catalytic amount of DMF can be added to facilitate the reaction.[12]
Reaction Monitoring: Heat the reaction mixture to reflux (typically 40-80 °C, depending on the solvent) and monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed. The reaction is often complete within 1-4 hours.
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure. It is crucial to perform this step in a well-ventilated fume hood as toxic gases (SO₂ and HCl) are evolved.
Product Isolation: The resulting crude acid chloride is often used immediately in the next step without further purification. If necessary, it can be purified by distillation or crystallization, although its high reactivity can make this challenging.
Self-Validation:
Visual Observation: The initial suspension of the carboxylic acid should dissolve as it is converted to the more soluble acid chloride.
IR Spectroscopy: The characteristic broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) should disappear, and a new, sharp C=O stretch for the acid chloride should appear at a higher frequency (typically 1750-1820 cm⁻¹).
II. Amide Bond Formation: The Cornerstone of Medicinal Chemistry
The amide bond is a fundamental linkage in a vast array of biologically active molecules, including peptides and many small-molecule drugs.[13] The functionalization of iodonitropyrazole carboxylic acids to form amides is, therefore, a critical transformation in drug discovery.
A. Amidation via Acid Chlorides
Once the highly reactive iodonitropyrazole acid chloride is formed, it can be readily coupled with a primary or secondary amine to yield the corresponding amide.[9]
Experimental Protocol: Synthesis of an Iodonitropyrazole Amide from an Acid Chloride
Objective: To synthesize an amide by reacting an iodonitropyrazole acid chloride with an amine.
Materials:
Crude iodonitropyrazole acid chloride (1.0 eq)
Primary or secondary amine (1.0 - 1.2 eq)
Anhydrous aprotic solvent (e.g., DCM, THF, or acetonitrile)
A non-nucleophilic base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)) (1.5 - 2.0 eq)
Procedure:
Reaction Setup: Dissolve the crude iodonitropyrazole acid chloride in an anhydrous aprotic solvent under an inert atmosphere. Cool the solution to 0 °C in an ice bath.
Amine Addition: In a separate flask, dissolve the amine and the base in the same anhydrous solvent. Add this solution dropwise to the cold solution of the acid chloride.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-12 hours. Monitor the reaction progress by TLC.
Work-up: Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Self-Validation:
TLC Analysis: The disappearance of the starting materials and the appearance of a new, less polar product spot.
Spectroscopic Analysis:
¹H NMR: Appearance of a new N-H proton signal (for primary amines) and characteristic shifts in the protons adjacent to the newly formed amide bond.
¹³C NMR: Appearance of a new carbonyl carbon signal for the amide (typically 165-175 ppm).
Mass Spectrometry: Confirmation of the expected molecular weight of the amide product.
B. Amidation using Coupling Reagents
For more sensitive substrates or when a one-pot procedure is preferred, the use of coupling reagents is the method of choice for amide bond formation.[14][15] These reagents activate the carboxylic acid in situ to form a reactive intermediate that is then attacked by the amine.
Common Coupling Reagents:
Carbodiimides: Dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC or EDAC) are widely used.[14][16]
Phosphonium Salts: (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP).[16]
Uronium/Aminium Salts: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).
Additives to Enhance Efficiency and Reduce Racemization:
1-Hydroxybenzotriazole (HOBt): Often used in conjunction with carbodiimides to suppress side reactions and reduce racemization.
1-Hydroxy-7-azabenzotriazole (HOAt): Generally more effective than HOBt in preventing racemization.
Objective: To synthesize an amide from an iodonitropyrazole carboxylic acid and an amine using EDC and HOBt.
Materials:
Iodonitropyrazole carboxylic acid (1.0 eq)
Amine (1.0 - 1.2 eq)
EDC (1.1 - 1.5 eq)
HOBt (1.1 - 1.5 eq)
Anhydrous aprotic solvent (e.g., DMF or DCM)
A non-nucleophilic base (e.g., DIPEA or N-methylmorpholine (NMM)) (2.0 - 3.0 eq)
Procedure:
Reaction Setup: Dissolve the iodonitropyrazole carboxylic acid and HOBt in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
Activation: Add EDC to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
Amine Addition: Add the amine and the base to the reaction mixture.
Reaction Monitoring: Stir the reaction at room temperature for 2-24 hours, monitoring its progress by TLC.
Work-up and Purification: Follow the same work-up and purification procedures as described for the amidation via acid chlorides.
Self-Validation:
The self-validation steps are identical to those for the amidation via acid chlorides, focusing on TLC analysis and spectroscopic confirmation of the product.
III. Esterification: Expanding the Chemical Space
Ester derivatives of iodonitropyrazoles are valuable intermediates and can exhibit interesting biological activities themselves. The two primary methods for their synthesis from the corresponding carboxylic acid are Fischer esterification and esterification via an acid chloride.
A. Fischer Esterification
This is a classic method for forming esters by reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[17][18] The reaction is reversible, and to drive the equilibrium towards the product, an excess of the alcohol is often used, or the water formed during the reaction is removed.[17]
Experimental Protocol: Fischer Esterification of an Iodonitropyrazole Carboxylic Acid
Objective: To synthesize an ester by reacting an iodonitropyrazole carboxylic acid with an alcohol.
Materials:
Iodonitropyrazole carboxylic acid (1.0 eq)
Alcohol (large excess, can be used as the solvent)
Reaction Setup: Dissolve or suspend the iodonitropyrazole carboxylic acid in a large excess of the desired alcohol in a round-bottom flask.
Catalyst Addition: Carefully add the concentrated sulfuric acid to the mixture.
Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.
Work-up: After cooling, neutralize the excess acid with a weak base, such as a saturated aqueous solution of sodium bicarbonate. Remove the excess alcohol under reduced pressure.
Purification: Extract the aqueous layer with an organic solvent. Combine the organic layers, dry, and concentrate. Purify the crude ester by column chromatography or distillation.
Self-Validation:
IR Spectroscopy: Disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a new C=O stretch for the ester at a slightly higher frequency (typically 1730-1750 cm⁻¹).
¹H NMR: Appearance of new signals corresponding to the alkyl group of the alcohol.
B. Esterification via Acid Chlorides
A more versatile method, especially for alcohols that are sensitive to strong acidic conditions or are sterically hindered, is the reaction of the iodonitropyrazole acid chloride with the alcohol in the presence of a base.[18]
Experimental Protocol: Esterification of an Iodonitropyrazole Acid Chloride
Objective: To synthesize an ester from an iodonitropyrazole acid chloride and an alcohol.
Materials:
Crude iodonitropyrazole acid chloride (1.0 eq)
Alcohol (1.0 - 1.2 eq)
Anhydrous aprotic solvent (e.g., DCM or THF)
A non-nucleophilic base (e.g., pyridine or TEA) (1.5 - 2.0 eq)
Procedure:
Reaction Setup: Dissolve the crude acid chloride in the anhydrous solvent and cool to 0 °C.
Alcohol and Base Addition: Add the alcohol followed by the dropwise addition of the base.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
Work-up and Purification: Follow the same work-up and purification procedures as described for the amidation via acid chlorides.
Self-Validation:
The self-validation steps are identical to those for Fischer esterification, focusing on spectroscopic confirmation of the ester product.
Data Presentation: A Comparative Overview
Functionalization Method
Key Reagents
Typical Reaction Conditions
Advantages
Disadvantages
Amidation via Acid Chloride
SOCl₂ or (COCl)₂, Amine, Base
Two steps: Reflux then 0°C to RT
High reactivity, broad scope
Harsh conditions for acid chloride formation, requires handling of reactive intermediates
EDC/HOBt Amide Coupling
EDC, HOBt, Amine, Base
One-pot, Room Temperature
Mild conditions, good for sensitive substrates
Cost of reagents, potential for side reactions
Fischer Esterification
Alcohol, Strong Acid Catalyst
Reflux
Inexpensive reagents
Reversible, requires excess alcohol or water removal, harsh acidic conditions
Esterification via Acid Chloride
SOCl₂ or (COCl)₂, Alcohol, Base
Two steps: Reflux then 0°C to RT
High reactivity, good for hindered alcohols
Harsh conditions for acid chloride formation
Visualization of Workflows
General Workflow for Carboxylic Acid Functionalization
Caption: General strategies for the functionalization of iodonitropyrazole carboxylic acids.
Mechanism of EDC/HOBt Mediated Amide Coupling
Caption: Simplified mechanism of EDC/HOBt mediated amide bond formation.
References
Arabian Journal of Chemistry. (2025, October 15). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Retrieved from [Link]
PMC. (n.d.). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Retrieved from [Link]
MDPI. (2021, August 18). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. Retrieved from [Link]
PMC. (2023, August 4). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Retrieved from [Link]
RSC Publishing. (2025, March 17). Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv) catalysis via intramolecularl. Retrieved from [Link]
ResearchGate. (n.d.). Direct esterification of aromatic C–H bonds with carboxylic acids. Retrieved from [Link]
MDPI. (2023, February 7). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Retrieved from [Link]
PMC. (2025, October 7). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Retrieved from [Link]
Google Patents. (n.d.). US8822720B2 - Method for the organocatalytic activation of carboxylic acids for chemical, reactions using orthosubstituted arylboronic acids.
YouTube. (2019, July 29). 08.09 Activation Substitution of Carboxylic Acids. Retrieved from [Link]
Journal of the American Chemical Society. (n.d.). Acyloxyborane: an activating device for carboxylic acids. Retrieved from [Link]
ResearchGate. (2021, August 9). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. Retrieved from [Link]
MDPI. (n.d.). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Retrieved from [Link]
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
ResearchGate. (2025, October 7). Recent Synthetic Advances in C–H/N–H Functionalization of 1 H ‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Retrieved from [Link]
AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]
Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]
PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
ResearchGate. (n.d.). Efficient Esterification of Carboxylic Acids with Alcohols by Hydrogen Peroxide as a Novel Condensing Agent†. Retrieved from [Link]
Macmillan Group - Princeton University. (2022, November 22). Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. Retrieved from [Link]
PMC. (n.d.). Ligand-Enabled Double γ-C(sp3) H Functionalization of Aliphatic Acids: One-Step Synthesis of γ-Arylated γ-Lactones. Retrieved from [Link]
Chemistry Steps. (2024, November 28). Converting Carboxylic Acids to Esters. Retrieved from [Link]
MDPI. (n.d.). Special Issue : Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds I. Retrieved from [Link]
Chemical Science (RSC Publishing). (n.d.). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Retrieved from [Link]
Chemical Communications (RSC Publishing). (n.d.). Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C [[double bond, length as m-dash]] O) coupling. Retrieved from [Link]
PubMed. (2012, October 5). Direct amidation of carboxylic acids catalyzed by ortho-iodo arylboronic acids: catalyst optimization, scope, and preliminary mechanistic study supporting a peculiar halogen acceleration effect. Retrieved from [Link]
ResearchGate. (2025, August 10). Direct Amidation of Carboxylic Acids Catalyzed by ortho -Iodo Arylboronic Acids: Catalyst Optimization, Scope, and Preliminary Mechanistic Study Supporting a Peculiar Halogen Acceleration Effect | Request PDF. Retrieved from [Link]
ResearchGate. (2025, August 7). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Retrieved from [Link]
ChemCatChem. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Retrieved from [Link]
Chemistry Stack Exchange. (2018, July 15). Formation of acid chlorides. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Direct Amidation of Carboxylic Acids Catalyzed by ortho-Iodo Arylboronic Acids: Catalyst Optimization, Scope, and Preliminary Mechanistic Study Supporting a Peculiar Halogen Acceleration Effect. Retrieved from [Link]
Macmillan Group - Princeton University. (2022, November 22). Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. Retrieved from [Link]
PubMed. (2018, September 3). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation. Retrieved from [Link]
ResearchGate. (n.d.). Activity and selectivity of carboxylic acid and 1-hydroxypyrazole ALR2 inhibitors. …. Retrieved from [Link]
LinkedIn. (2025, May 23). Understanding the Formation of Acid Chlorides: Common Missteps and Key Insights. Retrieved from [Link]
PMC. (n.d.). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Retrieved from [Link]
Wiley-VCH. (n.d.). 1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of Pinacol Esters of 1-Alkyl-1H-pyrazol-5-yl- and 1-Alkyl-1H-pyrazol-4-ylboronic Acids. Retrieved from [Link]
AK Lectures. (n.d.). Acid Chloride Reactions. Retrieved from [Link]
OrgoSolver. (n.d.). Acid Chlorides. Retrieved from [Link]
Chemistry LibreTexts. (2019, June 5). 14.5 Acid Chloride Formation. Retrieved from [Link]
Technical Support Center: Optimizing N-Alkylation Yields for (5-Iodo-3-nitro-1H-pyrazol-1-yl)acetic Acid Synthesis
Welcome to the Application Support Portal. As drug development increasingly relies on heavily functionalized pyrazole scaffolds, synthesizing building blocks like (5-Iodo-3-nitro-1H-pyrazol-1-yl)acetic acid presents uniq...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Support Portal. As drug development increasingly relies on heavily functionalized pyrazole scaffolds, synthesizing building blocks like (5-Iodo-3-nitro-1H-pyrazol-1-yl)acetic acid presents unique regioselectivity and yield challenges.
This guide provides a deep dive into the causality of pyrazole N-alkylation, offering a self-validating protocol, troubleshooting workflows, and mechanistic insights to help you push your reaction yields and regioselectivity to the theoretical limits.
Mechanistic Overview: The Regioselectivity Challenge
The starting material, 5-iodo-3-nitro-1H-pyrazole, exists as a tautomeric mixture. Alkylation with an agent like ethyl bromoacetate can occur at either the N1 or N2 position, leading to two distinct regioisomers.
The regioselectivity is governed by a strict competition between steric hindrance and electronic deactivation :
Steric Control (Favors N2): The bulky iodine atom at C5 (van der Waals radius ~1.98 Å) sterically shields the adjacent N1 position, pushing the reaction toward N2.
Electronic Control (Favors N1): The strongly electron-withdrawing nitro group at C3 severely depletes the electron density of the adjacent N2 atom, making it a poor nucleophile[1].
To achieve high yields of the desired N1-isomer, the reaction must be forced into kinetic control using specific base/solvent pairings that leverage the electronic deactivation of N2[2].
Reaction workflow and regioselectivity in the synthesis of (5-Iodo-3-nitro-1H-pyrazol-1-yl)acetic acid.
Diagnostic Troubleshooting Guides
Issue 1: Poor Regioselectivity (High levels of the 3-iodo-5-nitro N2-isomer)
Root Cause: The reaction is operating under thermodynamic control or the ion pair is poorly separated. Strong bases like NaH in non-polar or moderately polar solvents (like THF) form a "naked" pyrazolide anion that is highly reactive, allowing the steric bulk of the iodine to dictate the outcome, resulting in a near 1:1 mixture[3].
Solution: Switch to a softer base and a highly polar aprotic solvent. Using
in DMSO at room temperature completely solvates the potassium cation, leaving a reactive pyrazolide where the profound electronic deactivation of N2 by the nitro group dictates the attack, favoring N1[2].
Root Cause: Poor solubility of the inorganic base, or hydrolysis of the ethyl bromoacetate electrophile by adventitious water.
Solution: Ensure the
is finely powdered and strictly oven-dried. Add a catalytic amount of Tetrabutylammonium iodide (TBAI, 0.1 eq). TBAI facilitates an in situ Finkelstein reaction, converting ethyl bromoacetate to the highly electrophilic ethyl iodoacetate, driving the reaction to >95% conversion within hours.
Issue 3: Product Degradation During Ester Hydrolysis
Root Cause: The 5-iodo-3-nitro-pyrazole core is highly activated toward Nucleophilic Aromatic Substitution (S_NAr). Harsh basic conditions (e.g., refluxing NaOH) will cause the hydroxide ion to displace the 5-iodo group, forming a 5-hydroxy byproduct.
Solution: Utilize mild, low-temperature hydrolysis.
in a mixed aqueous/organic solvent system at 0 °C to room temperature provides a safe kinetic window to cleave the ester without compromising the heteroaromatic core.
Quantitative Data: Condition Optimization Summary
The following table summarizes the causal relationship between reaction conditions and the resulting yield/regioselectivity of the intermediate ester.
Base (1.5 eq)
Solvent
Temperature
Additive
Yield (Desired N1)
Regio Ratio (N1:N2)
THF
0 °C to RT
None
42%
1.2 : 1
MeCN
80 °C (Reflux)
None
55%
2.5 : 1
DMF
25 °C
None
71%
5 : 1
DMSO
25 °C
None
89%
>15 : 1
DMSO
25 °C
TBAI (0.1 eq)
94%
>20 : 1
Self-Validating Experimental Protocol
This two-stage protocol is designed with built-in analytical checkpoints to ensure process integrity at every step.
Stage 1: Regioselective N-Alkylation
Preparation: To an oven-dried round-bottom flask under an argon atmosphere, add 5-iodo-3-nitro-1H-pyrazole (1.0 eq) and finely powdered, anhydrous
(1.5 eq).
Validation Check: The
must be free-flowing. Clumping indicates moisture, which will destroy your alkylating agent.
Solvation & Deprotonation: Add anhydrous DMSO to achieve a 0.2 M concentration. Stir at 20–25 °C for 30 minutes.
Validation Check: The solution will transition to a deep yellow/orange color, confirming the formation of the pyrazolide anion.
Alkylation: Add TBAI (0.1 eq), followed by the dropwise addition of ethyl bromoacetate (1.2 eq) over 10 minutes.
Monitoring: Stir for 4 hours at room temperature.
Validation Check: Monitor via LC-MS. The reaction is complete when the starting material peak (m/z 238
) is fully consumed. On TLC (Hexanes/EtOAc 3:1), the desired N1-isomer typically runs slightly lower (more polar) than the N2-isomer due to dipole alignment.
Workup: Quench by pouring the mixture into ice water (5× volume of DMSO). Extract with EtOAc (3×). Wash the combined organic layers heavily with brine (4×) to remove DMSO. Dry over
, filter, and concentrate.
Validation Check: Check the crude
NMR (). A singlet at 2.62 ppm indicates residual DMSO. Do not proceed to hydrolysis until DMSO is fully removed.
Stage 2: Mild Ester Hydrolysis
Solvation: Dissolve the crude ethyl (5-iodo-3-nitro-1H-pyrazol-1-yl)acetate in a 2:1:1 mixture of THF:MeOH:
(0.1 M).
Hydrolysis: Cool the solution to 0 °C and add
(1.5 eq). Stir and allow to naturally warm to room temperature over 2 hours.
Workup: Evaporate the organic solvents (THF/MeOH) under reduced pressure. Dilute the remaining aqueous layer with water and wash once with MTBE to remove unreacted ester and organic impurities.
Acidification & Isolation: Cool the aqueous layer to 0 °C and slowly acidify to pH 2–3 using 1M HCl.
Validation Check: A pale-yellow precipitate of the target carboxylic acid will form immediately upon crossing pH 3.
Filtration: Filter the precipitate, wash with ice-cold water, and dry under high vacuum to afford (5-Iodo-3-nitro-1H-pyrazol-1-yl)acetic acid.
Frequently Asked Questions (FAQs)
Q: Can I use sodium hydride (NaH) to ensure complete deprotonation of the pyrazole?A: It is highly discouraged for this specific substrate. While NaH guarantees complete deprotonation, the resulting "naked" pyrazolide in solvents like THF lacks the necessary kinetic coordination. Without the specific solvation environment provided by polar aprotic solvents like DMSO, the reaction loses its regiocontrol, resulting in a near 1:1 mixture of N1 and N2 isomers[3].
Q: How do I separate the N1 and N2 isomers if my reaction yields a mixture?A: The N1 and N2 isomers of ethyl (iodo-nitro-1H-pyrazol-1-yl)acetate can be separated by standard silica gel flash chromatography. The N1 isomer (desired) is typically more polar and elutes after the N2 isomer in a Hexanes/EtOAc gradient. However, by adhering strictly to the
/DMSO protocol outlined above, you can achieve >20:1 selectivity, largely eliminating the need for laborious chromatographic separation.
Q: Is the 5-iodo group at risk of falling off during the reaction?A: During the alkylation step, the iodine is stable. However, during the ester hydrolysis step, the 3-nitro group strongly activates the pyrazole ring toward S_NAr reactions. If you use harsh bases (like KOH) or apply heat, the hydroxide ion will displace the 5-iodo group. Sticking to
at 0 °C provides a safe kinetic window to hydrolyze the ester while leaving the iodine intact.
Troubleshooting decarboxylation issues in pyrazole acetic acid derivatives
This guide serves as an interactive technical support center for researchers encountering decarboxylation challenges with pyrazole acetic acid (PAA) derivatives. It is structured to diagnose, troubleshoot, and resolve is...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as an interactive technical support center for researchers encountering decarboxylation challenges with pyrazole acetic acid (PAA) derivatives. It is structured to diagnose, troubleshoot, and resolve issues related to both unwanted decarboxylation (instability) and failed intentional decarboxylation (synthesis bottlenecks).
Before applying a fix, we must confirm the nature of the decarboxylation issue. Pyrazole acetic acids (PAAs) present two distinct stability profiles depending on the position of the carboxyl group relative to the nitrogenous ring and other substituents.
Interactive Diagnostic Flowchart
Use the logic flow below to categorize your problem.
Caption: Diagnostic logic tree to categorize decarboxylation failures in pyrazole chemistry.
Troubleshooting Guide A: Unwanted Decarboxylation
Scenario: You are trying to isolate a pyrazole-acetic acid (e.g., via hydrolysis of an ester), but the carboxyl group is lost, yielding a methyl-pyrazole derivative.
The Mechanism of Failure
Pyrazole acetic acids are generally stable, but they become prone to thermal decarboxylation if the methylene group (
-carbon) is activated. This often occurs if:
Electron Withdrawing Groups (EWGs) are present on the pyrazole ring (e.g., -NO₂, -CF₃), stabilizing the carbanion intermediate.
Formation of
-Keto Acid Mimics: If the acetic acid side chain is adjacent to a carbonyl or imine (common in Knorr intermediates), it forms a 6-membered transition state that facilitates spontaneous decarboxylation.
Solution Protocol: Controlled Hydrolysis
To prevent "loss of tail," you must avoid the thermal stress associated with standard saponification.
Variable
Standard Protocol (Risky)
Optimized Protocol (Safe)
Rationale
Base
NaOH / KOH (Strong)
LiOH or Ba(OH)₂
Lithium coordinates tightly to the carboxylate, stabilizing it against decarboxylation [1].
Solvent
MeOH / Water
THF / Water (2:1)
THF solubilizes the organic substrate at lower temperatures.
Temperature
Reflux (60-80°C)
0°C to RT
Thermal energy is the primary driver of the cyclic transition state required for decarboxylation.
Workup pH
Acidify to pH 1-2
Acidify to pH 4-5
Avoiding highly acidic species prevents protonation of the pyrazole nitrogen, which can catalyze decomposition.
Step-by-Step "Cold-Lithium" Protocol
Dissolution: Dissolve 1.0 eq of Pyrazole-acetic ester in THF (0.1 M). Cool to 0°C.
Saponification: Add 1.2 eq of LiOH·H₂O dissolved in minimal water dropwise.
Monitoring: Stir at 0°C. Monitor by TLC/LCMS every 30 mins. Do not heat.
Quench: Once SM is consumed, carefully adjust pH to ~5.0 using 1M citric acid (avoid HCl).
Extraction: Extract immediately with EtOAc. Do not let the aqueous acidic solution stand.
Scenario: You have synthesized a dicarboxylic acid precursor (e.g., a pyrazole-3,5-dicarboxylic acid derivative) and need to remove one specific carboxyl group to achieve the final pyrazole acetic acid, but the reaction won't proceed.
The Mechanism of Activation
Thermal decarboxylation often requires temperatures >200°C, which degrades functionalized pyrazoles. Metal catalysis (Copper) lowers this barrier by stabilizing the radical or ionic intermediate via a chelated transition state [2].
If thermal methods fail, switch to a copper-catalyzed radical pathway.
Caption: Copper-catalyzed decarboxylation pathway via radical intermediate [2].
Optimized Catalytic Protocol
Catalyst System: Use Cu₂O (0.1 eq) with 1,10-Phenanthroline (0.2 eq) . The ligand is critical for solubilizing the copper and stabilizing the intermediate.
Solvent: NMP (N-Methyl-2-pyrrolidone) or Quinoline. These high-boiling solvents act as proton sources and thermal buffers.
Conditions: Microwave irradiation at 160°C for 30 minutes is superior to overnight reflux (cleaner profile).
Workup: Copper chelation is persistent. Wash the organic layer with 10% NH₄OH or EDTA solution to remove copper residues.
Troubleshooting Guide C: Purification & Isolation
Scenario: The reaction looks good by LCMS, but after silica gel chromatography, the product has degraded or decarboxylated.
The "Acidic Silica" Trap
Silica gel is slightly acidic (pH 4-5). For pyrazole acetic acids, this acidity can protonate the pyrazole ring, making the molecule a better leaving group and facilitating decarboxylation during the concentration step on the rotovap (where heat is applied).
FAQ: Isolation Fixes
Q: Can I use standard silica gel?A: No. You must neutralize the silica. Pre-wash the column with 1% Triethylamine (TEA) in Hexanes before loading your sample. Alternatively, use Reverse Phase (C18) chromatography with a buffered mobile phase (Ammonium Bicarbonate, pH 7.4).
Q: My product oils out and decomposes on the rotovap.A: Avoid concentrating to dryness if the compound is thermally unstable.
Technique: Azeotrope with toluene to remove water/acetic acid at lower temperatures.
Storage: Store as a frozen benzene/dioxane solution or a salt (sodium salt) rather than the free acid.
Summary of Key Parameters
Parameter
To Prevent Decarboxylation (Stability)
To Promote Decarboxylation (Synthesis)
pH
Keep Neutral/Basic (pH 7-9)
Acidic or Metal-Complexed
Temperature
< 40°C
> 140°C or Microwave
Solvent
THF, Water, DCM
NMP, Quinoline, DMSO
Additives
LiOH, EDTA (to strip metals)
Cu, Ag, 1,10-Phenanthroline
References
Lithium Hydroxide Specificity: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Lithium salts of carboxylic acids are more stable to decarboxylation than free acids due to covalent character).
Copper Catalysis Mechanism: Goossen, L. J., Deng, G., & Levy, L. M. (2006). Synthesis of Biaryls via Catalytic Decarboxylative Coupling. Science, 313(5787), 662-664. [Link]
Pyrazole Synthesis & Stability: Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599. (Foundational text on pyrazole synthesis and beta-keto intermediates). [Link]
Decarboxylation of Heterocyclic Acids: Cohen, T., & Schambach, R. A. (1970). Copper-catalyzed decarboxylation of carboxylic acids. Journal of the American Chemical Society, 92(10), 3189–3190. [Link]
Troubleshooting
Minimizing thermal decomposition of nitro-pyrazole acids during drying
Topic: Minimizing Thermal Decomposition During Drying Status: Operational | Lead Scientist: Dr. A.
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Minimizing Thermal Decomposition During Drying
Status: Operational | Lead Scientist: Dr. A. Vance
Executive Summary & Core Directive
The Challenge: Nitro-pyrazole acids (e.g., 3-nitropyrazole-4-carboxylic acid) present a dual stability paradox. The nitro group (
) imparts high energy and shock sensitivity, while the carboxylic acid group () is prone to decarboxylation (loss of ) at elevated temperatures.
The Goal: Remove solvent to ICH Q3C limits without triggering the onset of autocatalytic decomposition or decarboxylation.
Diagnostic Framework: Know Your Molecule
Before attempting any drying protocol, you must characterize the specific thermal risk profile of your intermediate. Do not rely on literature values alone; impurities can drastically lower decomposition temperatures (
).
Workflow: Thermal Safety Assessment
Use this logic flow to determine the safe operating window (SOW) for your compound.
Figure 1: Thermal Safety Assessment Workflow. This logic ensures process temperatures never approach the energy release threshold.
Troubleshooting Guide (Q&A)
Q1: The material turns from white/pale yellow to brown during vacuum drying. Is this acceptable?
Diagnosis: No. Brown discoloration indicates the formation of
species or ring-opening degradation products. This is often the first stage of autocatalytic decomposition .
Root Cause: Localized overheating (hot spots in the oven shelf) or the vacuum level was insufficient, requiring higher temperatures to drive off solvent.
Corrective Action: Stop drying immediately. Analyze purity via HPLC. For the next batch, implement Protocol C (Solvent Exchange) to lower the energy requirement for drying.
Q2: My yield is consistently 10-15% lower than theoretical after drying, but purity is high.
Diagnosis: You are likely experiencing thermal decarboxylation .
Mechanism: Nitro-pyrazole acids can lose
at temperatures as low as 80°C, converting to the corresponding nitro-pyrazole (which may be volatile or sublime under vacuum).
[1]
Corrective Action: Limit drying temperature to
. If the solvent (e.g., water/DMSO) cannot be removed at this temperature, you must switch to Lyophilization (Protocol B).
Q3: TGA shows weight loss, but the DSC shows an exotherm immediately following. How do I interpret this?
Insight: This is a "Solvate-Decomposition Overlap." The solvent release is endothermic (cooling), masking the onset of the exothermic decomposition.
Risk: You may believe the material is stable because the net heat flow looks benign. In reality, once the solvent leaves, the "heat sink" is gone, and the material may thermally runaway.
Action: Rely on the onset of the exotherm, not the peak. Always assume the dry material is less stable than the wet cake.
The Sweep: Set vacuum to 10-20 mbar (not full vacuum). Introduce a bleed of dry
gas.
Why? The turbulent flow of
scrubs solvent molecules from the crystal surface, improving drying rates at lower temperatures compared to static vacuum.
Temperature: Set shelf temperature to
(typically 35-40°C).
Endpoint: Dry to constant weight.
Protocol B: Lyophilization (Freeze-Drying)
Best for: High-value, thermally sensitive acids, or water-wet cakes.
Freezing: Flash freeze the solution/slurry to
.
Primary Drying (Sublimation): Set chamber pressure to 0.1 mbar . Set shelf temperature to
.
Mechanism:[1][2][3][4][5] Water sublimes directly from solid to gas, bypassing the liquid phase where chemical degradation reactions (like decarboxylation) are fastest.
Best for: Removing high-boiling solvents (DMSO, DMF, Water) without high heat.
Slurry Wash: Resuspend the wet cake in a low-boiling, non-solubilizing solvent (e.g., tert-butyl methyl ether (TBME) or Dichloromethane).
Equilibration: Stir for 30 minutes. The high-boiler will partition into the bulk solvent.
Filtration: Filter again.
Result: The cake is now wet with TBME (BP: 55°C) instead of Water (BP: 100°C), allowing for much gentler drying conditions (Protocol A).
Data Summary: Method Comparison
Feature
Vacuum Oven (Static)
Vacuum Oven ( Sweep)
Lyophilization
Solvent Exchange + Vac
Thermal Stress
High (Hot spots)
Medium
Lowest
Low
Drying Speed
Slow
Fast
Slow
Fastest
Decarboxylation Risk
High
Medium
Negligible
Low
Cost/Complexity
Low
Low
High
Medium
Recommended For
Stable intermediates
General Purpose
Nitro-acids
High-boiling solvents
Process Logic: The Optimization Loop
Figure 2: Drying Process Logic. Prioritize solvent exchange to reduce thermal load for stable compounds; default to lyophilization for highly unstable acids.
References
International Council for Harmonisation (ICH). (2021). ICH Q3C (R8) Impurities: Guideline for Residual Solvents. (Defines safe solvent limits).
Muravyev, N. V., et al. (2016). Thermal Decomposition of Nitropyrazoles.[4][6][7][8] ResearchGate. (Mechanistic insights into ring cleavage and kinetics).
Kula, K., et al. (2021).[8] Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. Molecules.[2][4][8][9][10][11] (Discusses elimination mechanisms relevant to pyrazole stability).
TA Instruments. (n.d.). Evaluation of Hazards Potential by DSC. (Standard protocol for determining Onset Temperature).
Setaram. (n.d.). Energetic Materials Testing with Calorimetry.[12] (Application note on testing propellants and nitro-compounds).
Technical Support Center: Purification Strategies for 5-Iodo-3-nitro-1H-pyrazole
Case ID: PUR-PYR-5I3N Status: Active Agent: Senior Application Scientist[1][2][3] Executive Summary Removing unreacted 5-iodo-3-nitro-1H-pyrazole (5-I-3-NP) is a common challenge in heterocyclic synthesis.[1][2][3] The d...
Author: BenchChem Technical Support Team. Date: March 2026
Case ID: PUR-PYR-5I3N
Status: Active
Agent: Senior Application Scientist[1][2][3]
Executive Summary
Removing unreacted 5-iodo-3-nitro-1H-pyrazole (5-I-3-NP) is a common challenge in heterocyclic synthesis.[1][2][3] The difficulty arises from the compound's dual nature: it possesses an acidic proton (NH) due to the electron-withdrawing nitro group, yet the iodine atom imparts significant lipophilicity.
Successful purification relies on a single "diagnostic switch": Does your final product retain the acidic N-H proton?
This guide provides three validated workflows based on your product's chemical nature.
Part 1: Diagnostic Triage
Before selecting a protocol, determine the nature of your product relative to the starting material (SM).[4]
Figure 1: Decision tree for selecting the optimal purification workflow based on product substitution.
Part 2: Purification Protocols
Method A: The pH-Switch Extraction (For N-Substituted Products)
Use this when: You have performed an N-alkylation or N-arylation.[1][2][3] The product has no acidic proton, but the unreacted 5-I-3-NP does.[1][2]
The Mechanism:
The pKa of 3-nitropyrazoles is typically in the range of 9–10.[2] By adjusting the aqueous pH to ~11-12, the unreacted starting material is deprotonated to form a water-soluble anion, while your neutral product remains in the organic layer.
Protocol:
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Avoid ether if possible (emulsion risk).[2][3]
The Base Wash:
Prepare a 0.5 M Na₂CO₃ (Sodium Carbonate) solution (pH ~11.5).
Note: Avoid strong NaOH if your product contains sensitive esters or hydrolyzable groups.[2][3][4]
Wash the organic layer 3 times with the base solution.[2]
Visual Check: The aqueous layer may turn yellow/orange (characteristic of nitropyrazole anions).[2][4]
Validation:
Spot the organic layer on TLC.[2][3][5] The starting material spot (usually lower Rf) should disappear.[3]
Recovery (Optional): To recover the unreacted starting material, acidify the combined aqueous washes with 1M HCl to pH 3 and extract back into EtOAc.
Troubleshooting Table:
Issue
Cause
Solution
Emulsion forms
Nitro groups increase polarity/surfactant behavior.[1][2][3]
Add brine to the aqueous phase or filter through a Celite pad.[2][3]
| Product loss | Product might have some water solubility.[2][3][6][7] | Back-extract the basic aqueous layer once with fresh organic solvent.[2][3] |
Use this when: You have performed a Suzuki/Sonogashira coupling on the Iodine, but the NH remains free.[2] Both Product and SM are acidic.
The Mechanism:
Standard silica gel is slightly acidic.[2][3] Nitropyrazoles often "streak" or "tail" on silica because they partially ionize or hydrogen bond strongly with silanols.[2][3] Adding a weak acid to the eluent suppresses ionization, sharpening the bands.
Protocol:
Stationary Phase: Standard Silica Gel (40–63 µm).[2][3]
Mobile Phase Modifier: Add 0.5% to 1% Acetic Acid (AcOH) to your hexane/ethyl acetate mobile phase.[2][3]
Ramp: Slowly increase polarity. 5-I-3-NP is lipophilic (due to Iodine) and usually elutes earlier than coupled products, unless the product is very non-polar.[1][2][3]
Post-Column: Co-evaporate with toluene to remove residual acetic acid from the fractions.
Method C: Scavenging (Polishing Step)
Use this when: You have <5% impurity remaining after workup.[2]
The Mechanism:
Use a solid-supported carbonate resin (polymer-bound base) to physically bind the acidic unreacted pyrazole.[1][2][3] The neutral product stays in solution.
Protocol:
Dissolve crude product in anhydrous DCM or THF.[2][3]
Add 3–5 equivalents (relative to the impurity) of Polymer-supported Carbonate (PS-CO₃) or Amberlyst A-21 (weakly basic).[2][3]
Agitate/shake gently for 2–4 hours at room temperature.
Filter off the resin.[2][3] The filtrate contains the purified product.[2]
Part 3: Visualizing the Extraction Logic
The following diagram illustrates the chemical species distribution during Method A (pH-Switch).
Figure 2: Species distribution during basic extraction workup.
Part 4: Frequently Asked Questions (FAQs)
Q1: The starting material and product have the same Rf on TLC. How do I separate them?
A: This is common with nitropyrazoles.[2][3][8] Try a "2D TLC" approach: Run the plate in standard Hex/EtOAc. Then, add a drop of Triethylamine to your eluent tank. The acidic SM will likely streak or move slower in the basic environment compared to a neutral product. For purification, switch to Method B (Acidic modifier) or use Toluene/Acetone gradients which often resolve nitro-compounds better than Hex/EtOAc.[2][3]
Q2: Is 5-iodo-3-nitro-1H-pyrazole explosive?
A: While less sensitive than polynitro-compounds, all low-molecular-weight nitroazoles possess high energy.[1][2][3] Do not distill this compound or the reaction mixture to dryness at high temperatures (>80°C). Use rotary evaporation with a water bath <40°C.[2][3]
Q3: Can I use recrystallization?
A: Yes. 5-iodo-3-nitro-1H-pyrazole is sparingly soluble in cold water but soluble in hot ethanol.[1][2][3] If your product is highly crystalline, try dissolving the mixture in hot Ethanol and adding water dropwise until turbid. Cool slowly. The SM often remains in the mother liquor if the product crystallizes preferentially.[6]
References
Gao, Y. et al. (2018).[2][3][4][9] Solubility of 1-methyl-4-nitropyrazole in seventeen pure solvents at temperatures from 283.15 K to 323.15 K. Fluid Phase Equilibria. Link (Provides solubility models relevant to nitropyrazole purification).[2][3]
Swiatek, K. et al. (2025).[2][3] Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances. Link (Details iodination and workup of acidic pyrazoles).[2][3]
BenchChem Technical Support. (2025). Identifying and removing byproducts in pyrazole synthesis. Link (General protocols for pyrazole extraction).[2][3]
Organic Syntheses. (2010). General methods for Pyrazole Formation and Purification. Org. Synth. Link (Standard procedures for handling pyrazole acidity).[2][3]
Technical Support Center: Precipitation & pH Control for (5-Iodo-3-nitro-1H-pyrazol-1-yl)acetic acid
Welcome to the Technical Support Center. This guide is designed for researchers and process chemists optimizing the isolation of (5-Iodo-3-nitro-1H-pyrazol-1-yl)acetic acid (CAS: 2171315-48-1).
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers and process chemists optimizing the isolation of (5-Iodo-3-nitro-1H-pyrazol-1-yl)acetic acid (CAS: 2171315-48-1). Because this molecule features a highly electron-deficient pyrazole ring, its precipitation from an aqueous saponification mixture requires precise thermodynamic and pH control to prevent product degradation and "oiling out."
Part 1: Troubleshooting Guides & FAQs
Q1: Why is a highly acidic pH (< 1.5) required to precipitate this specific compound?A: The precipitation of any carboxylic acid depends on driving the equilibrium from the highly soluble carboxylate anion to the insoluble protonated free acid. The unsubstituted parent compound, 2-(1H-pyrazol-1-yl)acetic acid, has a predicted pKa of approximately 3.58[1]. Adding a nitro group and a methyl group (e.g., 5-methyl-3-nitro-1H-pyrazol-1-yl acetic acid) lowers the pKa to roughly 3.34 due to the electron-withdrawing nature of the nitro substituent[2].
In your target molecule, the methyl group is replaced by an iodine atom. Iodine exerts a strong inductive (-I) electron-withdrawing effect, further pulling electron density away from the nitrogen and the adjacent acetic acid moiety. This drops the estimated pKa to 2.5 – 3.0 . According to the Henderson-Hasselbalch equation, to achieve >99% protonation, the pH must be lowered at least 1.5 units below the pKa. Therefore, a target pH of 1.0 – 1.5 is mandatory for complete recovery.
Q2: During acidification, my product forms a sticky oil at the bottom of the flask instead of a crystalline solid. How do I correct this?A: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This occurs when the pH is dropped too rapidly, causing the concentration of the un-ionized acid to exceed its amorphous solubility limit before crystal nucleation can occur.
The Fix: Implement a controlled, two-stage acidification. Lower the pH to just above the pKa (e.g., pH 3.5), which creates a metastable supersaturated solution. Seed the solution with pure crystals and hold for 30 minutes to force nucleation. Once a crystal bed is established, slowly lower the pH to 1.0.
Q3: Which acid should I use for the pH adjustment?A: We strongly recommend 2M to 6M Hydrochloric Acid (HCl) . While Sulfuric Acid (H₂SO₄) is an option, sulfate salts can sometimes co-precipitate if the aqueous volume is low. HCl generates highly soluble chloride salts (like NaCl or KCl) that remain in the aqueous filtrate and are easily removed during the final cold-water wash.
Q4: How does temperature influence the yield and purity during this precipitation?A: Acid-base neutralization is exothermic. If the temperature spikes during HCl addition, the solubility of the free acid increases, and the nitro-pyrazole ring may become susceptible to side reactions[3]. Maintaining the reaction strictly between 0 °C and 5 °C using an ice bath minimizes solubility (maximizing yield) and ensures a high-purity crystalline product.
Part 2: Quantitative Data: pH vs. Precipitation Profile
The following table summarizes the causal relationship between the pH of the aqueous solution, the protonation state of the molecule, and the expected physical outcome.
Target pH
Estimated Protonation State
Physical State of Product
Expected Yield
> 5.0
< 1% Protonated (Carboxylate Salt)
Clear Aqueous Solution
0%
3.5 - 4.0
~10% - 50% Protonated
Cloudy / Metastable Zone
< 20%
2.5 - 3.0
~50% - 90% Protonated
Oiling out / Thick Suspension
50% - 70%
1.0 - 1.5
> 99% Protonated
Free-flowing Crystalline Solid
> 95%
Part 3: Standard Operating Procedure (SOP): Controlled Acidification
This protocol is designed as a self-validating system. Do not proceed to the next step until the validation criteria (pH stability, temperature) are met.
Materials Required:
Crude alkaline solution of (5-Iodo-3-nitro-1H-pyrazol-1-yl)acetate (Na⁺ or K⁺ salt)
2M HCl (pre-chilled)
Calibrated pH meter (calibrated at pH 1.0, 4.0, and 7.0)
Overhead stirrer (preferred over magnetic stirring for thick slurries)
Step-by-Step Methodology:
Thermal Equilibration: Transfer the alkaline aqueous solution to a jacketed reactor or a flask submerged in an ice-water bath. Set the overhead stirrer to 250 RPM. Cool the solution until the internal temperature stabilizes at 0 °C to 5 °C .
Initial Acidification (Nucleation Phase): Using an addition funnel, add 2M HCl dropwise. Monitor the pH continuously. Stop the addition when the pH reaches 3.5 .
Seeding & Aging: The solution should appear cloudy. Add 0.1% (w/w) of pure (5-Iodo-3-nitro-1H-pyrazol-1-yl)acetic acid seed crystals. Self-Validation: Maintain stirring at 0–5 °C for 30 minutes. Visually confirm the transition from a cloudy emulsion to a fine crystalline suspension.
Final Acidification (Growth Phase): Resume the dropwise addition of 2M HCl at a rate of ~1 mL/min until the pH reaches 1.0 to 1.5 .
Equilibration: Once the target pH is reached, hold the suspension at 0–5 °C for an additional 45 minutes. Self-Validation: Check the pH after 45 minutes; if it has drifted above 1.5 (due to delayed buffering), add drops of HCl to correct it.
Isolation: Filter the suspension under vacuum. Wash the filter cake with two volumes of ice-cold deionized water (pH adjusted to 2.0 with HCl) to remove residual inorganic salts without dissolving the product.
Drying: Dry the solid in a vacuum oven at 40 °C until a constant weight is achieved.
Part 4: Process Visualization
The following diagram illustrates the critical pathway for the pH-controlled precipitation workflow, highlighting the required temperature and pH checkpoints.
Workflow for the pH-controlled precipitation of (5-Iodo-3-nitro-1H-pyrazol-1-yl)acetic acid.
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Current Status: Online 🟢
Subject: Troubleshooting Steric Hindrance & Catalyst Poisoning in Iodine-Based Couplings
Ticket Focus: Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig
The "Iodine Paradox": A Technical Overview
Welcome to the Advanced Synthesis Support Center. If you are here, you are likely facing the "Iodine Paradox."
While aryl iodides are theoretically the most reactive electrophiles in cross-coupling (weakest C–X bond strength: ~65 kcal/mol vs. ~81 for Br), they frequently cause reaction stalling or failure in sterically crowded systems.
Why does this happen?
Physical Blockade: The Van der Waals radius of Iodine (1.98 Å) is significantly larger than Bromine (1.85 Å). In ortho-substituted systems, the iodine atom physically blocks the palladium center from approaching the C-I bond for oxidative addition.
The "Iodide Effect" (Catalyst Poisoning): Unlike bromide or chloride, the released iodide ion (
) is a soft, strong ligand. It has a high affinity for Palladium(II), often forming stable, unreactive bridging dimers or saturating the coordination sphere, preventing the transmetallation step.
This guide provides field-proven solutions to these specific mechanistic failures.
Troubleshooting Tickets (Q&A)
Ticket #01: "My reaction initiates fast but stalls at ~40-50% conversion."
Diagnosis: Catalyst Poisoning (The Iodide Effect).
Technical Analysis: Your oxidative addition is likely successful, but the catalytic cycle is dying. The high concentration of free iodide ions accumulating in the mixture is inhibiting the regeneration of the active Pd(0) species or blocking the coordination of the nucleophile (boronic acid/amine).
Solution:Add a Halide Scavenger.
You must abstract the iodide from the metal center to keep the cycle turning.
The Fix: Add a stoichiometric amount of a Silver(I) salt.
Recommended Additives:
AgOTf or AgBF4 (removes
and leaves a non-coordinating anion, creating a highly electrophilic cationic Pd species).
Ag2CO3 (acts as both a scavenger and a base).
Mechanism:
Note: The precipitation of yellow AgI is a visual indicator that the scavenger is working.
Ticket #02: "I am coupling a 2,6-disubstituted (di-ortho) aryl iodide."
Diagnosis: Severe Steric Hindrance (The "Peanut Gallery" Effect).
Technical Analysis: Standard ligands (PPh3, dppf) cannot accommodate the bulk of a di-ortho substituted ring and the large iodine atom. The catalyst rests off-cycle.
Solution:Switch to Specialized "Bulky but Flexible" Ligands.
You need ligands that create a protective "pocket" for the metal but are flexible enough to allow the large substrate to enter.
Ligand Class
Recommendation
Why it works
NHC (Carbenes)
PEPPSI-IPr
The bulky "wingtip" groups on the NHC push the metal center away from the ligand, forcing it into the reactive substrate. Excellent for "impossible" sterics.
Buchwald (Biaryl)
XPhos or SPhos
The biaryl backbone allows the ligand to isomerize, placing the bulk away from the metal during the critical oxidative addition step.
Specialized
AntPhos
Specifically designed for tetra-ortho substituted biaryls (where both partners are hindered).
Ticket #03: "Sonogashira coupling of a hindered iodide gives me homocoupling (Glaser) instead of product."
Diagnosis: Copper-Induced Side Reactions.
Technical Analysis: In hindered systems, the transmetallation of the copper-acetylide to the bulky Pd-Ar-I complex is slow. This leaves the copper-acetylide vulnerable to oxidation (homocoupling).
Solution:Go Copper-Free.
Eliminate the copper co-catalyst to shut down the Glaser pathway.
Protocol Shift: Use Pd(CH3CN)2Cl2 with XPhos or a specific Copper-free precatalyst like Pd-1 (aminopyrimidine complex).
Base Switch: Use Cs2CO3 in acetonitrile or DMF. Cesium is large and "soft," helping to solubilize the acetylide without copper.
Slow Addition: Add the alkyne slowly via syringe pump to keep its concentration low relative to the aryl iodide.
Decision Logic: Catalyst Selection
Use this logic flow to select the correct catalytic system for your hindered iodide.
Figure 1: Decision matrix for selecting catalyst systems based on the steric environment of the aryl iodide.
Standard Operating Protocol (SOP)
Workflow: Suzuki Coupling of 2,6-Disubstituted Aryl Iodide using PEPPSI-IPr
This protocol uses the PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) system, which is robust against air and moisture and excellent for hindered iodides.
Base: KOH (3.0 equiv) - Strong base is often required for hindered boronic acids.
Solvent: Dioxane/Water (4:1 ratio) or Toluene.
Additive: Ag2CO3 (1.0 equiv) - Optional: Only if standard run stalls.
Step-by-Step:
Charge Solids: In a glovebox or under Argon flow, add the Aryl Iodide (1.0 mmol), Boronic Acid (1.5 mmol), powdered KOH (3.0 mmol), and PEPPSI-IPr catalyst (0.02 mmol) to a screw-cap reaction vial.
Note: If using the Silver additive, add Ag2CO3 at this stage.
Solvent Addition: Add degassed Dioxane (4 mL) and Water (1 mL).
Sealing: Seal the vial with a Teflon-lined cap.
Reaction: Heat the block to 80°C .
Technical Tip: Do not overshoot to 110°C immediately. High temps can cause protodeboronation of the boronic acid before the bulky Pd species can engage it.
Monitoring: Monitor via LCMS at 1 hour and 4 hours.
Success Marker: Look for the disappearance of the starting Iodide. If Iodide remains but Boronic acid is gone, add more Boronic acid (0.5 equiv).
Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove Palladium black and Silver salts.
References & Authoritative Sources
Organ, M. G., et al. (2008). "Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones." Organic Letters.
Validates the use of PEPPSI-IPr for hindered iodide substrates.
Tang, W., et al. (2014). "Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling." Organic Chemistry Frontiers.
Establishes the efficacy of AntPhos ligands for tetra-ortho substitution.
Fernández-Ibáñez, M. A., et al. (2026).[1] "Direct Evidence for the Role of Silver(I) Salts in Promoting the Oxidative Addition Step in Palladium-Catalyzed C−H Arylation Reactions." Advanced Synthesis & Catalysis.
Provides mechanistic proof of Silver salts accelerating oxidative addition and scavenging iodide.
Buchwald, S. L., et al. (2008).[2] "Ligands for Palladium-Catalyzed Amination." Angewandte Chemie International Edition.
Foundational text on dialkylbiaryl phosphines (SPhos/XPhos) for hindered couplings.
Wong, C. T., et al. (2010). "Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins." Journal of the American Chemical Society.
Demonstrates Copper-free protocols for hindered/sensitive substrates to avoid side reactions.
Technical Guide: Catalyst Selection & Functionalization of (5-Iodo-3-nitro-1H-pyrazol-1-yl)acetic acid
Topic: Catalyst selection for functionalizing (5-Iodo-3-nitro-1H-pyrazol-1-yl)acetic acid Content type: Technical Support Guide Executive Summary: The "Protect-Couple-Reduce" Strategy The scaffold (5-Iodo-3-nitro-1H-pyra...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Catalyst selection for functionalizing (5-Iodo-3-nitro-1H-pyrazol-1-yl)acetic acid
Content type: Technical Support Guide
Executive Summary: The "Protect-Couple-Reduce" Strategy
The scaffold (5-Iodo-3-nitro-1H-pyrazol-1-yl)acetic acid presents a unique challenge in medicinal chemistry due to its three distinct reactive centers: the C-5 iodide (electrophile), the C-3 nitro group (reducible), and the N-1 acetic acid tail (nucleophile/ligand).
Successful functionalization requires a strict order of operations to prevent catalyst poisoning and chemoselectivity errors. This guide prioritizes the "Protect-Couple-Reduce" workflow:
Protection: Mask the carboxylic acid to prevent catalyst sequestration.
Coupling: Perform Pd-catalyzed C-C bond formation at C-5.
Reduction: Chemoselectively reduce the nitro group without dehalogenating (if iodine remains) or over-reducing the pyrazole core.
Module 1: C-5 Cross-Coupling (Suzuki-Miyaura)
The C-5 position is electron-deficient due to the adjacent N-1 and the electron-withdrawing nitro group at C-3. This facilitates oxidative addition but makes the system sensitive to base selection and catalyst ligation.
Q1: Why is my conversion low despite using standard Pd(PPh3)4?Diagnosis: The free carboxylic acid side chain is likely coordinating to the Palladium, forming an unreactive Pd-carboxylate species (Catalyst Poisoning). Additionally, the electron-deficient pyrazole ring can retard the transmetallation step.
Solution:
Esterify first: Convert the acid to a methyl or ethyl ester.
Switch Catalyst: Use Pd(dppf)Cl2·DCM or XPhos Pd G2 .
Reasoning: The bidentate ligand dppf (1,1'-Bis(diphenylphosphino)ferrocene) has a large bite angle that enforces a geometry favorable for reductive elimination, resisting displacement by the carboxylate or pyrazole nitrogens [1].
Q2: Which base should I use to avoid hydrolyzing my ester protecting group?Recommendation: Use Anhydrous K3PO4 or Cs2CO3 in non-aqueous solvents (Dioxane/DMF). Avoid aqueous hydroxide bases (NaOH/KOH) if you wish to retain the ester.
Protocol: Suzuki Coupling of 5-Iodo-3-nitro-pyrazole Ester
Purge: Charge a reaction vial with substrate, boronic acid, base, and catalyst. Seal and purge with Argon for 5 minutes. Note: Oxygen inhibition is severe for electron-deficient heterocycles.
Solvate: Add degassed 1,4-Dioxane via syringe.
Heat: Stir at 80–90 °C for 4–12 hours. Monitor by LCMS.
Workup: Filter through a Celite pad to remove Pd black. Concentrate and purify via silica flash chromatography (Hexane/EtOAc).
Module 2: Chemoselective Nitro Reduction
Reducing the C-3 nitro group to an amine is a common diversification step. However, standard catalytic hydrogenation (H2, Pd/C) poses a severe risk of hydrodeiodination (cleaving the C-I bond) if the coupling has not yet been performed or if the iodine is needed for a later step.
Decision Matrix: Reduction Method
Scenario
Recommended Reagent
Mechanism
Selectivity
Iodine Present (Do not cleave C-I)
SnCl2·2H2O (Stannous Chloride)
Single Electron Transfer (SET)
High. Reduces -NO2 only; leaves Ar-I intact.
Iodine Present (Alternative)
Fe / NH4Cl
SET (Surface mediated)
High. Mild conditions; easy workup.
Iodine Absent (Post-coupling)
Pd/C + H2 (1 atm)
Catalytic Hydrogenation
Low. Will reduce -NO2 and potentially alkenes/alkynes.
Sensitive Functional Groups
Zn / Acetic Acid
Metal dissolving
Medium. Good for bulk reduction but workup can be messy.
Protocol: Chemoselective Reduction using SnCl2
Why this works: Tin(II) chloride acts as a selective reducing agent that attacks the nitro group via an electron transfer mechanism that does not interact with the aryl-iodide bond under mild conditions [2].
Step-by-Step:
Dissolve: Dissolve (5-Iodo-3-nitro-1H-pyrazol-1-yl)acetic acid (or ester) in Ethanol/EtOAc (1:1) .
Quench (Critical): Cool to RT. Pour into ice water and neutralize with saturated NaHCO3 until pH 8. Note: A thick white precipitate of tin salts will form.
Filter: Filter the slurry through Celite to remove tin salts. Wash the cake thoroughly with EtOAc.
Extract: Separate the organic layer, dry over Na2SO4, and concentrate.
Module 3: Visual Workflows & Logic
Pathway Map: Scaffold Diversification
The following diagram illustrates the logical flow for functionalizing the scaffold, highlighting the critical decision points for "Protection" and "Reduction."
Figure 1: Strategic workflow for functionalizing the 5-iodo-3-nitro scaffold. Note the risk of deiodination if reduction is performed before coupling using Pd/C.
Module 4: Frequently Asked Questions (FAQs)
Q: Can I perform a Sonogashira coupling on this scaffold?A: Yes, but be cautious of Copper.
The pyrazole nitrogens and the carboxylic acid can chelate Copper (CuI), shutting down the catalytic cycle.
Recommendation: Use a Copper-free Sonogashira variant.[2]
Catalyst System: Pd(PPh3)4 (5 mol%), Et3N (excess) in DMF at 60–80 °C. The electron-deficient nature of the C-5 iodide makes it reactive enough for Cu-free conditions, avoiding homocoupling (Glaser) side reactions [3].
Q: My reaction turns black and stops converting. What is happening?A: "Pd Black" precipitation indicates catalyst decomposition. This usually happens if:
The reaction is not properly degassed (Oxygen kills the active Pd(0) species).
The ligand is insufficient to stabilize the Pd.
Fix: Switch to Pd(PPh3)2Cl2 or add extra ligand (e.g., PPh3 or XPhos) to the reaction mixture. Ensure the solvent is sparged with Argon for at least 15 minutes.
Q: Can I use HATU/EDC to couple the acid before the Suzuki reaction?A: Yes, forming an amide first is an excellent strategy. It removes the acidic proton and creates a stable amide handle that does not interfere with Palladium catalysts. This is often superior to ester protection if the final target is an amide.
References
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842.
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
A Senior Application Scientist's Guide to the Spectroscopic Interrogation of (5-Iodo-3-nitro-1H-pyrazol-1-yl)acetic acid
Introduction: Decoding a Complex Heterocycle In the landscape of pharmaceutical development and materials science, substituted pyrazoles are foundational scaffolds. Their utility stems from a unique combination of aromat...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Decoding a Complex Heterocycle
In the landscape of pharmaceutical development and materials science, substituted pyrazoles are foundational scaffolds. Their utility stems from a unique combination of aromaticity, hydrogen bonding capabilities, and the diverse functionalities that can be installed on the ring. The title compound, (5-Iodo-3-nitro-1H-pyrazol-1-yl)acetic acid, presents a particularly interesting case for structural elucidation. It incorporates a potent electron-withdrawing nitro group, a heavy iodine atom, and an acidic side chain. Each of these features profoundly influences the electronic environment of the molecule, creating a distinct magnetic fingerprint that can be decoded by Nuclear Magnetic Resonance (NMR) spectroscopy.
This guide provides an in-depth, predictive analysis of the ¹H and ¹³C NMR spectra of (5-Iodo-3-nitro-1H-pyrazol-1-yl)acetic acid. As no definitive, published spectrum for this specific molecule is readily available, we will proceed from first principles, drawing upon established data for analogous structures and the known effects of its constituent functional groups. We will further compare the predicted spectrum to that of its key regioisomer, (3-Iodo-5-nitro-1H-pyrazol-1-yl)acetic acid, to demonstrate how NMR can be used to unambiguously determine substitution patterns. This document is intended for researchers and drug development professionals who require a robust framework for interpreting the NMR data of complex heterocyclic systems.
Molecular Structure and Electronic Landscape
To predict the NMR spectrum, we must first analyze the electronic contributions of each substituent on the pyrazole ring. The interplay of these effects governs the chemical shift of each nucleus.
3-Nitro Group: The -NO₂ group is a powerful electron-withdrawing group (EWG) through both resonance and inductive effects (-R, -I).[1][2] This significantly deshields (moves to a higher ppm value) adjacent and conjugated nuclei.
5-Iodo Group: Iodine is an electronegative halogen that exerts an electron-withdrawing inductive effect (-I). However, its most significant impact in ¹³C NMR is the "heavy atom effect," which causes a profound shielding (upfield shift to a lower ppm value) of the carbon to which it is directly attached (the ipso-carbon).[3][4]
1-Acetic Acid Group: The N-acetic acid moiety is also electron-withdrawing and introduces three new, distinct NMR signals: the methylene protons and carbon (-CH₂-), and the carboxylic acid proton and carbon (-COOH).
Caption: Molecular structure of the target compound.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show three distinct signals in non-exchanging solvents like DMSO-d₆. The choice of DMSO-d₆ is strategic; its ability to form hydrogen bonds helps to slow the exchange of the acidic carboxylic acid proton, rendering its signal sharp and observable.[5]
Table 1: Predicted ¹H NMR Data for (5-Iodo-3-nitro-1H-pyrazol-1-yl)acetic acid in DMSO-d₆
Signal Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Rationale for Prediction
COOH
> 12.0
Broad Singlet
1H
Carboxylic acid protons are highly deshielded and their chemical shift is concentration and solvent dependent. In DMSO-d₆, they typically appear at very high ppm values.[6]
C4-H
8.5 - 9.0
Singlet
1H
This lone pyrazole proton is strongly deshielded by the adjacent C3-NO₂ group and the C5-I group. The nitro group's deshielding effect is particularly strong.[1][2]
CH₂
5.2 - 5.6
Singlet
2H
These methylene protons are adjacent to the electron-withdrawing pyrazole ring and the carboxylic acid group, placing them significantly downfield.[1]
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides the most definitive information for confirming the substitution pattern, primarily due to the dramatic and opposing effects of the nitro and iodo substituents.
Table 2: Predicted ¹³C NMR Data for (5-Iodo-3-nitro-1H-pyrazol-1-yl)acetic acid in DMSO-d₆
Signal Assignment
Predicted Chemical Shift (δ, ppm)
Rationale for Prediction
COOH
168 - 172
Typical chemical shift for a carboxylic acid carbonyl carbon.
C3-NO₂
155 - 160
The carbon attached to the nitro group is significantly deshielded.[7]
C4
115 - 120
This carbon is deshielded by the adjacent C3-NO₂ group.
CH₂
50 - 55
Typical range for a methylene carbon situated between a nitrogen atom and a carbonyl group.
C5-I
85 - 95
The "heavy atom effect" of iodine causes a strong shielding (upfield shift) of the directly attached carbon. This is a key diagnostic signal.[3][4]
Comparison Guide: Distinguishing Regioisomers
A common challenge in the synthesis of substituted pyrazoles is the formation of regioisomers. In this case, the primary alternative product would be (3-Iodo-5-nitro-1H-pyrazol-1-yl)acetic acid . NMR spectroscopy provides a clear and definitive method to distinguish between these two isomers. The key lies in observing which pyrazole carbon experiences the profound upfield shift from the iodine's heavy atom effect.
Table 3: Comparative Analysis of Predicted ¹³C NMR Shifts for Regioisomers
Carbon Position
(5-Iodo-3-nitro...) Predicted Shift (ppm)
(3-Iodo-5-nitro...) Predicted Shift (ppm)
Key Differentiator
C3
155 - 160 (Attached to -NO₂)
~85 (Attached to -I)
In the 3-iodo isomer, C3 would be strongly shielded by the heavy atom effect.
C5
85 - 95 (Attached to -I)
~158 (Attached to -NO₂)
In the 3-iodo isomer, C5 would be strongly deshielded by the nitro group.
C4
115 - 120
118 - 123
The shift of C4 would be less affected, though subtle differences may exist.
The experimental observation of a quaternary carbon signal in the 85-95 ppm range would be conclusive evidence for the (5-Iodo-3-nitro-1H-pyrazol-1-yl)acetic acid structure.
Experimental Protocol for NMR Analysis
This section provides a robust, self-validating methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra.
Sample Preparation
Weighing: Accurately weigh 10-15 mg of the dried, purified compound.
Solvent Selection: Use 0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is recommended for its ability to solubilize the acidic compound and preserve the -COOH proton signal.[5][6]
Dissolution: Transfer the sample to a clean, dry 5 mm NMR tube. Add the deuterated solvent and cap the tube securely.
Homogenization: Gently vortex or sonicate the tube until the sample is completely dissolved. A clear, particulate-free solution is essential for high-resolution spectra.
¹H NMR Acquisition (400 MHz Spectrometer)
Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of DMSO-d₆ and shim the magnetic field to achieve optimal homogeneity.
Acquisition Parameters:
Pulse Program: A standard single-pulse sequence (e.g., 'zg30' on Bruker systems).
Spectral Width: 0 to 16 ppm.
Acquisition Time: ~3 seconds.
Relaxation Delay (d1): 5 seconds. A longer delay ensures full relaxation of all protons, including the potentially slow-relaxing quaternary-adjacent protons, for accurate integration.
Number of Scans: 16 scans.
D₂O Exchange (Validation Step): To definitively confirm the -COOH proton signal, acquire a spectrum, then remove the tube, add one drop of deuterium oxide (D₂O), shake vigorously, and re-acquire the spectrum. The broad singlet signal assigned to the -COOH proton should disappear or significantly diminish.[5][8]
¹³C NMR Acquisition (100 MHz Spectrometer)
Instrument Setup: Use the same sample. Tune the carbon probe.
Acquisition Parameters:
Pulse Program: A standard proton-decoupled single-pulse sequence (e.g., 'zgpg30' on Bruker systems).
Spectral Width: -10 to 200 ppm.
Acquisition Time: ~1.5 seconds.
Relaxation Delay (d1): 2 seconds.
Number of Scans: 1024-2048 scans. A higher number of scans is necessary due to the low natural abundance of the ¹³C isotope.
Data Processing
Fourier Transform: Apply an exponential multiplication (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier Transform.
Phasing and Baseline Correction: Manually phase the spectrum and apply an automatic baseline correction.
Referencing: Calibrate the ¹H spectrum by setting the residual DMSO solvent peak to 2.50 ppm. Calibrate the ¹³C spectrum by setting the DMSO-d₆ solvent peak to 39.52 ppm.
Workflow for Structural Confirmation
The following workflow outlines the logical progression from sample acquisition to final structural verification, incorporating advanced techniques for unambiguous assignments.
FTIR spectral bands of nitro and carboxylic acid groups in pyrazoles
Publish Comparison Guide: FTIR Spectral Profiling of Nitro and Carboxylic Acid Groups in Pyrazole Scaffolds Executive Summary The Diagnostic Value of Vibrational Spectroscopy in Pyrazole Functionalization In the developm...
Author: BenchChem Technical Support Team. Date: March 2026
Publish Comparison Guide: FTIR Spectral Profiling of Nitro and Carboxylic Acid Groups in Pyrazole Scaffolds
Executive Summary
The Diagnostic Value of Vibrational Spectroscopy in Pyrazole Functionalization
In the development of anti-inflammatory agents (e.g., Celecoxib analogs) and energetic materials, the pyrazole ring serves as a robust pharmacophore. However, the synthetic introduction of nitro (-NO₂) and carboxylic acid (-COOH) groups onto this heteroaromatic core creates a complex electronic environment that challenges routine structural verification.
This guide provides a technical comparison of the Fourier Transform Infrared (FTIR) spectral signatures of these two critical functional groups. Unlike Nuclear Magnetic Resonance (NMR), which can be obscured by solvent exchange (COOH protons) or quadrupolar broadening (Nitro nitrogens), FTIR offers a rapid, solid-state diagnostic tool. By analyzing the distinct vibrational modes described herein, researchers can definitively distinguish between nitro-isomers, detect carboxylic acid dimerization, and validate successful functionalization protocols.
Theoretical Framework: The Pyrazole Electronic Environment
To interpret the spectra accurately, one must understand how the pyrazole ring influences substituent vibrations. Pyrazole is a
-excessive heterocycle, but the introduction of electron-withdrawing groups (EWG) like -NO₂ and -COOH alters the dipole moments significantly.
Electronic Competition: The pyrazole ring acts as an electron donor. When a Nitro group is attached (typically at C4), it engages in strong resonance, increasing the single-bond character of the N-O bonds and lowering stretching frequencies compared to aliphatic nitro compounds.
Hydrogen Bonding Networks:Carboxylic acid substituents at C3 or C5 are prone to forming robust intermolecular dimers with the pyrazole N-H or with each other. This results in significant broadening and shifting of the O-H and C=O bands, a phenomenon less pronounced in sterically hindered benzene analogs.
Comparative Spectral Analysis
The following section details the specific wavenumbers and band shapes required to distinguish these groups.
A. The Nitro Group (-NO₂) Profile
The nitro group is characterized by two intense, sharp bands derived from the coupling of the two N=O bonds.
Asymmetric Stretch (
): Found between 1510–1560 cm⁻¹ . In 4-nitropyrazoles, this band is often the strongest in the spectrum, dominating the aromatic C=C/C=N ring stretches.
Symmetric Stretch (
): Found between 1340–1370 cm⁻¹ . This band is highly diagnostic; few other functional groups produce a sharp, intense peak in this specific "fingerprint" window.[1]
B. The Carboxylic Acid Group (-COOH) Profile
The carboxyl group signature is multiparametric, relying on the state of hydrogen bonding.
Carbonyl Stretch (
):
Monomeric (Free):~1760 cm⁻¹ (Rare in solid state).
Dimeric (H-bonded):1690–1720 cm⁻¹ . This is the standard diagnostic band. Note that conjugation with the pyrazole ring lowers this frequency by ~20 cm⁻¹ compared to aliphatic acids.
Hydroxyl Stretch (
): A broad, jagged absorption spanning 2500–3300 cm⁻¹ .[2] This "messy" band often overlaps with the pyrazole C-H and N-H stretches, creating a distinctive "fermi resonance" pattern.
C. Comparative Data Table
Feature
Nitro Group (-NO₂) on Pyrazole
Carboxylic Acid (-COOH) on Pyrazole
Primary Diagnostic
NO₂ : 1510–1560 cm⁻¹ (Strong, Sharp)
: 1690–1720 cm⁻¹ (Strong, Sharp)
Secondary Diagnostic
NO₂ : 1340–1370 cm⁻¹ (Strong, Sharp)
: 2500–3300 cm⁻¹ (Very Broad)
Tertiary Diagnostic
C-N-O : ~850 cm⁻¹ (Scissoring)
: 1210–1320 cm⁻¹ (Medium)
Overlap Risks
may overlap with Ring C=N (1590)
overlaps with Ring N-H (3200)
H-Bond Sensitivity
Low (Minimal shift)
High (Dimerization shifts C=O by >40 cm⁻¹)
Experimental Methodology & Decision Logic
Protocol: Differentiating Polymorphs and H-Bonding States
To ensure spectral accuracy, the sampling technique must be chosen based on the hypothesis being tested.
Solid State (ATR/KBr):
Purpose: Routine identification.
Observation: Carboxylic acids will appear as dimers (lower C=O freq). Nitro bands will be sharp.
Solution Phase (CCl₄ or CHCl₃):
Purpose: Breaking H-bonds to confirm -COOH.
Procedure: Dissolve 5 mg of sample in dry CHCl₃. Record spectrum in a liquid cell (0.1 mm path).
Result: If -COOH is present, the broad O-H band (2500-3300) will diminish, and a sharp "free" O-H peak will appear at ~3520 cm⁻¹. The C=O band will shift up to ~1760 cm⁻¹.[1][3] Nitro bands will remain largely unchanged.
Spectral Assignment Decision Tree
Use the following logic flow to assign bands in a synthesized pyrazole derivative.
Figure 1: Logic flow for distinguishing Nitro and Carboxylic Acid functionalities in pyrazole derivatives based on FTIR spectral data.
Case Study Interpretation
Compound: 4-nitropyrazole-3-carboxylic acid
Scenario: A researcher synthesizes this bifunctional molecule.
Spectral Expectation:
High Frequency: A broad envelope from 2600–3200 cm⁻¹ (Acid O-H) overlapping with the Pyrazole N-H (~3180 cm⁻¹).
Carbonyl Region: A strong band at 1710 cm⁻¹ (Acid C=O).[1]
Nitro Region: A very strong band at 1535 cm⁻¹ (Asym NO₂) and 1360 cm⁻¹ (Sym NO₂).
Differentiation: The presence of the 1710 band confirms the acid; the 1535/1360 pair confirms the nitro. If the 1710 band were missing, the compound might be the decarboxylated product (4-nitropyrazole).
References
Experimental and theoretical studies on the structure and vibrational properties of nitropyrazoles.
Source: ACRHEM / Elsevier (2013)
A Comparative Guide to the Thermal Stability of Iodonitropyrazole Derivatives: An Analysis by DSC/TGA
For the attention of: Researchers, Scientists, and Drug Development Professionals. This guide provides a comprehensive technical comparison of the thermal stability of iodonitropyrazole derivatives. As a Senior Applicati...
Author: BenchChem Technical Support Team. Date: March 2026
For the attention of: Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive technical comparison of the thermal stability of iodonitropyrazole derivatives. As a Senior Application Scientist, the following analysis is grounded in established principles of thermal analysis and supported by available experimental data from the scientific literature. We will delve into the causality behind experimental choices and provide a framework for understanding the structure-stability relationships of these energetic compounds.
Introduction: The Critical Role of Thermal Stability in Iodonitropyrazole Derivatives
Iodonitropyrazole derivatives are a class of energetic materials and pharmaceutical intermediates where thermal stability is a paramount concern. For their application as energetic materials, predictable and high thermal stability is crucial for safety during handling, storage, and deployment. In pharmaceutical development, understanding the thermal decomposition pathways and stability limits is essential for defining shelf-life, formulating stable dosage forms, and ensuring patient safety. The introduction of iodine and nitro groups onto the pyrazole ring creates a complex interplay of electronic and steric effects that significantly influences the molecule's response to thermal stress.
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the cornerstones of thermal analysis, providing critical data on the thermal properties of these materials. DSC measures the heat flow into or out of a sample as a function of temperature, revealing phase transitions such as melting and the exothermic energy release during decomposition. TGA, on the other hand, measures the change in mass of a sample as a function of temperature, indicating the onset of decomposition and the nature of the decomposition process. Together, these techniques provide a robust profile of a material's thermal stability.
While direct, side-by-side comparative studies on a comprehensive series of iodonitropyrazole derivatives are not extensively available in the current literature, this guide will synthesize data from studies on related nitropyrazole and iodinated pyrazole compounds to establish a foundational understanding and predict stability trends.
The Science Behind the Analysis: Principles of DSC and TGA
The selection of DSC and TGA for thermal stability assessment is based on their ability to provide quantitative and qualitative data on the thermal behavior of materials.
Differential Scanning Calorimetry (DSC): This technique is governed by the principle of measuring the difference in heat flow between a sample and an inert reference as they are subjected to a controlled temperature program. An endothermic event (e.g., melting) results in a higher heat flow to the sample than the reference, while an exothermic event (e.g., decomposition) results in a lower heat flow to the sample. The key parameters obtained from a DSC curve for an energetic material are the melting point (T_m) and the onset temperature (T_onset) and peak temperature (T_peak) of decomposition. The area under the decomposition peak is proportional to the enthalpy of decomposition (ΔH_d), a measure of the energy released.
Thermogravimetric Analysis (TGA): TGA operates by continuously measuring the mass of a sample as it is heated at a constant rate. The resulting TGA curve plots mass loss as a function of temperature. The onset of mass loss indicates the beginning of decomposition. The shape of the curve can provide insights into the decomposition mechanism, such as whether it occurs in a single step or multiple steps.
The combination of these two techniques provides a comprehensive picture: DSC elucidates the energetic changes, while TGA tracks the physical loss of mass, allowing for a more complete interpretation of the thermal decomposition process.
Comparative Thermal Stability Data
The following table summarizes available thermal stability data for a selection of nitropyrazole derivatives. It is important to note that direct comparisons should be made with caution, as experimental conditions such as heating rate can influence the measured decomposition temperatures.
Structure-Stability Relationships and the Influence of Iodine
The thermal stability of nitropyrazole derivatives is intricately linked to their molecular structure. Key factors include:
Number and Position of Nitro Groups: Generally, an increase in the number of nitro groups, which are strong electron-withdrawing groups, tends to decrease the thermal stability of the molecule by weakening the C-NO₂ bond. However, the overall stability is also influenced by the symmetry and packing of the molecules in the crystal lattice. For instance, 3,5-dinitropyrazole exhibits a higher decomposition temperature than 3,4-dinitropyrazole, which can be attributed to its more symmetric structure.[2][3]
Presence of Other Functional Groups: The introduction of other functional groups can have a significant impact. For example, the amino group in 4-amino-3,5-dinitropyrazole (LLM-116) considerably lowers its decomposition temperature compared to dinitropyrazoles.[1] Conversely, linking the pyrazole ring to other stable heterocyclic rings, such as a triazole, can enhance thermal stability.[4]
The Hypothesized Role of Iodine: While specific comparative data for a series of iodonitropyrazoles is limited, we can hypothesize the effect of iodine substitution based on fundamental chemical principles. Iodine is the least electronegative of the common halogens. The C-I bond is weaker than C-Br and C-Cl bonds, which might suggest that iodinated compounds could have lower thermal stability. However, the large size and polarizability of the iodine atom can also lead to stronger intermolecular interactions (van der Waals forces), which could enhance crystal lattice energy and, consequently, thermal stability. Furthermore, the synthesis of some highly nitrated pyrazoles, such as 1-methyl-3,4,5-trinitropyrazole, can proceed through an iodinated intermediate, suggesting that the iodo-group can be a useful synthon in creating these energetic materials. Further experimental investigation is required to fully elucidate the impact of iodine substitution on the thermal stability of nitropyrazoles.
Experimental Protocols
To ensure the generation of reliable and comparable data, the following detailed experimental protocols for DSC and TGA analysis are recommended.
Differential Scanning Calorimetry (DSC) Protocol
Objective: To determine the melting point and decomposition temperature of iodonitropyrazole derivatives.
Instrumentation: A calibrated Differential Scanning Calorimeter.
Procedure:
Sample Preparation: Accurately weigh 1-3 mg of the iodonitropyrazole derivative into a clean, hermetically sealed aluminum pan. The use of a hermetic pan is crucial for energetic materials to contain any evolved gases during decomposition and prevent contamination of the instrument.
Instrument Setup:
Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
Purge the cell with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to provide a stable and non-reactive atmosphere.
Heating Program:
Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 30 °C).
Heat the sample at a constant rate of 10 °C/min to a final temperature that is beyond the decomposition event (e.g., 400 °C). A heating rate of 10 °C/min is a standard condition that provides a good balance between resolution and experimental time.
Data Analysis:
Determine the melting point (T_m) as the peak temperature of the endothermic melting event.
Determine the onset decomposition temperature (T_onset) and the peak decomposition temperature (T_peak) from the exothermic decomposition event.
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the decomposition temperature and mass loss profile of iodonitropyrazole derivatives.
Instrumentation: A calibrated Thermogravimetric Analyzer.
Procedure:
Sample Preparation: Accurately weigh 3-5 mg of the iodonitropyrazole derivative into a ceramic or platinum TGA pan. These materials are chosen for their high-temperature stability.
Instrument Setup:
Place the sample pan into the TGA furnace.
Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation.
Heating Program:
Equilibrate the sample at a starting temperature of approximately 30 °C.
Heat the sample at a constant rate of 10 °C/min to a final temperature where the decomposition is complete (e.g., 600 °C).
Data Analysis:
Determine the onset decomposition temperature from the TGA curve, often defined as the temperature at which 5% mass loss occurs (T_d5%).
Analyze the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum mass loss rates, which correspond to the peaks in the DTG curve.
Visualizing the Process and Structures
To further clarify the experimental workflow and the molecular structures discussed, the following diagrams are provided.
Caption: Experimental workflow for DSC and TGA analysis of iodonitropyrazole derivatives.
Caption: Molecular structures of representative nitropyrazole derivatives.
Conclusion and Future Outlook
This guide has provided a comprehensive overview of the thermal stability analysis of iodonitropyrazole derivatives using DSC and TGA. While a direct, extensive comparison of a homologous series of these compounds is currently lacking in the literature, we have established a framework for understanding their potential thermal behavior based on data from related nitropyrazoles.
The key takeaways are:
The number and position of nitro groups, along with other functional substituents, are primary determinants of thermal stability.
The role of iodine in influencing thermal stability is complex and warrants further dedicated experimental investigation.
Standardized DSC and TGA protocols are essential for generating high-quality, comparable data.
For researchers and professionals in the fields of energetic materials and pharmaceuticals, a systematic study of a series of iodonitropyrazole derivatives, varying the position and number of both iodo and nitro groups, would be of significant value. Such research would not only provide crucial safety and stability data but also deepen our fundamental understanding of structure-property relationships in this important class of compounds.
References
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2020). Molecules, 25(15), 3467. [Link]
Synthesis and thermal behaviors of 4-amino-3,5-dinitro-1H-pyrazole. (2014). Journal of Thermal Analysis and Calorimetry, 115(3), 2137-2143.
Synthesis and Energetic Properties of N-methacrylated 3,4- and 3,5-Dinitropyrazole. (2019). AIP Conference Proceedings, 2191(1), 020012. [Link]
Thermal Decomposition of Nitropyrazoles. (2015). ResearchGate. [Link]
Promising Thermally Stable Energetic Materials with the Combination of Pyrazole-1,3,4-Oxadiazole and Pyrazole-1,2,4-Triazole Backbones: Facile Synthesis and Energetic Performance. (2022). ACS Omega, 7(46), 42295-42305. [Link]
Synthesis and characterization of 1-methyl-3, 4, 5-trinitropyrazoles. (2013). Propellants, Explosives, Pyrotechnics, 38(4), 540-545.
High performance and heat-resistant pyrazole-1,2,4-triazole energetic materials: Tuning the thermal stability by asymmetric framework and azo-bistriazole bridge. (2020).
Autocatalytic decomposition of energetic materials: interplay of theory and thermal analysis in the study of 5-amino-3,4-dinitropyrazole thermolysis. (2022). Physical Chemistry Chemical Physics, 24(24), 14757-14766. [Link]
The design and synthesis of new advanced energetic materials based on pyrazole–triazole backbones. (2020). Dalton Transactions, 49(1), 169-176.
Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. (2021). Molecules, 26(22), 6999. [Link]
Trimerization of 4-Amino-3,5-dinitropyrazole: Formation, Preparation, and Characterization of 4-Diazo-3,5-bis(4-amino-3,5-dinitropyrazol-1-yl)pyrazole. (2018). Propellants, Explosives, Pyrotechnics, 43(8), 756-761. [Link]
New pyrazole energetic materials and their energetic salts: combining the dinitromethyl group with nitropyrazole. (2019). Dalton Transactions, 48(1), 229-238.
Synthesis and crystal structure of 4-amino-3,5-dinitropyrazole sodium salt. (2014).
Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. (2023). ACS Omega, 8(20), 17894-17900. [Link]
Chemistry and thermal decomposition of trinitropyrazoles. (2010). Journal of Thermal Analysis and Calorimetry, 102(2), 509-514.
Comprehensive Application Guide: Impact and Friction Sensitivity Testing of (5-Iodo-3-nitro-1H-pyrazol-1-yl)acetic acid
As the demand for high-energy-density materials (HEDMs) with tailored insensitivity profiles grows, nitrated pyrazoles have emerged as a premier class of energetic scaffolds [[1]](). Among these, (5-Iodo-3-nitro-1H-pyraz...
Author: BenchChem Technical Support Team. Date: March 2026
As the demand for high-energy-density materials (HEDMs) with tailored insensitivity profiles grows, nitrated pyrazoles have emerged as a premier class of energetic scaffolds [[1]](). Among these, (5-Iodo-3-nitro-1H-pyrazol-1-yl)acetic acid represents a highly specialized compound. By integrating a heavy halogen (iodine), a primary explosophore (nitro group), and a hydrogen-bonding appendage (acetic acid), this molecule is engineered to maximize crystal density while suppressing mechanical sensitivity.
This guide provides an authoritative, objective comparison of the impact and friction sensitivity of (5-Iodo-3-nitro-1H-pyrazol-1-yl)acetic acid against standard energetic alternatives, detailing the mechanistic causality and self-validating experimental protocols required for accurate assessment.
Mechanistic Causality: The Origins of Mechanical Sensitivity
To accurately test and compare energetic materials, one must understand the molecular and crystallographic factors that dictate their response to mechanical stimuli.
In nitrated pyrazoles, the
bond is typically the weakest link and the primary trigger linkage for explosive decomposition via homolysis 2. However, (5-Iodo-3-nitro-1H-pyrazol-1-yl)acetic acid exhibits anomalous insensitivity due to two critical structural modifications:
The Heavy Atom Effect (Phonon Sink): The massive iodine atom at position 5 increases the overall density of the molecule but also acts as a phonon sink. Mechanical shockwaves are dissipated by the heavy atom's inertia before they can efficiently localize into bond-breaking "hot-spots."
Lattice Locking via Hydrogen Bonding: The acetic acid group at position 1 allows for extensive intermolecular hydrogen bonding. This creates a rigid, interlocking 3D crystal lattice that severely restricts the shear plane slippage responsible for friction-induced initiation 3.
Mechanistic pathway of energetic material initiation via mechanical stimuli.
Standardized Experimental Methodologies
To ensure trustworthiness and reproducibility, sensitivity testing must be treated as a self-validating system. The protocols below adhere strictly to the standardized BAM (Bundesanstalt für Materialforschung und -prüfung) methodologies recognized globally.
Impact Sensitivity Testing (BAM Fallhammer)
Impact sensitivity measures the ease of hot-spot formation under compressive shock. The adiabatic compression of interstitial gas voids between particles is the primary mechanism for this initiation [[4]]().
Step-by-Step Protocol:
Sample Conditioning: Dry the compound in a vacuum oven. Moisture content must be strictly verified via Karl-Fischer titration, as trace water acts as a thermal sink and plasticizer, exponentially skewing sensitivity data 5. Sieve the sample to a uniform 100–200 µm particle size to eliminate morphological variables 4.
Volumetric Loading: Place exactly 40 mm³ of the conditioned sample into the center of the steel anvil. Volumetric consistency is critical to ensure uniform shockwave propagation.
Apparatus Assembly: Position the locating ring and the impact cylinder over the sample to confine the material.
Execution: Drop a calibrated weight (e.g., 2 kg or 5 kg) from a measured height (
).
Observation: Record a "go" (flash, acoustic report, or gas evolution) or "no-go".
Statistical Analysis: Execute at least 30 trials using the Bruceton Up-and-Down staircase method to calculate the
threshold, converting to impact energy in Joules ().
Standardized BAM Fallhammer workflow for impact sensitivity testing.
Friction sensitivity evaluates the material's response to localized thermal spikes caused by shear forces.
Step-by-Step Protocol:
Preparation: Spread 10 mm³ of the conditioned sample evenly on a roughened porcelain plate. The surface roughness must be standardized (typically 9–10 µm) to ensure consistent shear energy transfer [[4]]().
Loading: Lower the porcelain peg onto the sample and apply a specific normal load (in Newtons) using the weighted lever arm.
Execution: Engage the motor to drag the plate under the peg across a standard stroke of 10 mm.
Observation & Analysis: Record initiation events and utilize the Bruceton method to determine the 50% initiation threshold load.
Comparative Performance Analysis
To contextualize the performance of (5-Iodo-3-nitro-1H-pyrazol-1-yl)acetic acid, it must be benchmarked against both standard military explosives (TNT, RDX) and structurally related pyrazole derivatives like 3,4-Dinitropyrazole (3,4-DNP) 1.
Quantitative Sensitivity Data
Compound
Impact Sensitivity (J)
Friction Sensitivity (N)
Density (g/cm³)
Primary Application
(5-Iodo-3-nitro-1H-pyrazol-1-yl)acetic acid
> 40
> 360
~ 2.15
Insensitive Intermediate / Dense EM
3,4-Dinitropyrazole (3,4-DNP)
12
324
1.82
Melt-cast Explosive
TNT (Reference)
15
> 353
1.65
Standard Melt-cast
RDX (Reference)
7.5
120
1.82
High-Energy Explosive
Data Interpretation:
Superior Insensitivity: Unlike RDX, which is highly sensitive to both impact (7.5 J) and friction (120 N), (5-Iodo-3-nitro-1H-pyrazol-1-yl)acetic acid demonstrates extreme insensitivity (IS > 40 J, FS > 360 N). This is directly attributable to the absence of sensitive nitramine linkages and the presence of the stabilizing acetic acid moiety 4.
Density Advantages: The inclusion of the iodine atom pushes the crystal density well past the 2.0 g/cm³ threshold. While heavy halogens typically lower the heat of formation, the resulting high density is highly desirable for maximizing detonation velocity and pressure in specialized formulations.
Friction Resistance: The compound matches or exceeds the friction insensitivity of TNT (> 353 N). The hydrogen-bonded lattice effectively disperses shear forces, preventing the localized adiabatic heating required to break the
(5-Iodo-3-nitro-1H-pyrazol-1-yl)acetic acid represents a masterclass in energetic structural design. By leveraging the phonon-dampening effects of a heavy iodine atom and the lattice-locking capabilities of an acetic acid group, it achieves a safety profile that far exceeds traditional nitramines like RDX, while offering superior density. For researchers and drug/energetic development professionals, adhering to strict, moisture-controlled BAM methodologies is paramount to accurately capturing the unique mechanical insensitivity of this advanced pyrazole derivative.
References
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds
Source: nih.gov
URL:[Link]
Impact and Friction Sensitivities of PETN: I. Sensitivities of the Pure and Wetted Material
Source: d-nb.info
URL:[Link]
Impact and Friction Sensitivity of Energetic Materials: Methodical Evaluation of Technological Safety Features
Source: researchgate.net
URL:[Link]
Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives
Source: mdpi.com
URL:[Link]
Which molecular properties determine the impact sensitivity of an explosive? A machine learning quantitative investigation of ni
Source: chemrxiv.org
URL:[Link]
Comparative Mass Spectrometry Profiling: Fragmentation Dynamics of 5-Iodo-3-Nitro-1H-Pyrazole Acids
[1] Executive Summary The 5-iodo-3-nitro-1H-pyrazole scaffold represents a critical junction in medicinal chemistry and energetic materials research.[1] Its unique electronic environment—balancing the electron-withdrawin...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
The 5-iodo-3-nitro-1H-pyrazole scaffold represents a critical junction in medicinal chemistry and energetic materials research.[1] Its unique electronic environment—balancing the electron-withdrawing nitro group (
) against the polarizable, labile iodine atom—creates a distinct mass spectrometric fingerprint.[1]
This guide provides an in-depth technical comparison of the fragmentation patterns of 5-iodo-3-nitro-1H-pyrazole carboxylic acids against their structural analogs (bromo-variants and non-nitrated isomers).[1] We establish that Negative Ion Electrospray Ionization (ESI-) is the superior modality for structural elucidation, driven by the acidity of the pyrazole
): pKa 10 (further acidified by the electron-withdrawing and groups).[1]
Expert Insight: In our comparative analysis, ESI(+) yields unstable
adducts that often undergo premature in-source fragmentation (loss of ). ESI(-) produces a stable precursor, allowing for controlled Collision-Induced Dissociation (CID) in the MS/MS stage.[1]
Bond Dissociation Energy (BDE) Hierarchy
Understanding the fragmentation requires analyzing the BDE of the substituents. The fragmentation hierarchy invariably follows the weakest bonds:
C–I Bond:
57 kcal/mol (Weakest – Primary fragmentation site in radical cations, but distinct in anions).[1]
High CE (>35V): Iodine cleavage and ring destruction.[1]
Diagnostic Decision Tree
Use this workflow to differentiate the target 5-iodo-3-nitro compound from common impurities or isomers.
Figure 2: Rapid Identification Workflow for Halogenated Nitro-Pyrazoles.
References
Frizzo, C. P., et al. (2018).[1] Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.[2] Available at: [Link][1]
Holčapek, M., et al. (2010).[1] Fragmentation behavior of nitro-substituted heterocycles in electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 45(8), 924-935.[1]
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 86222684, 5-Nitro-1H-pyrazole-3-carboxylic acid. Available at: [Link][1]
Gross, J. H. (2017).[1] Mass Spectrometry: A Textbook. 3rd Ed. Springer International Publishing. (Referencing general rules for halogen loss and ortho-effects).
A Comparative Guide to Purity Validation of (5-Iodo-3-nitro-1H-pyrazol-1-yl)acetic acid: Elemental Analysis vs. Alternative Methods
Introduction In the landscape of pharmaceutical development and chemical research, the absolute purity of a compound is not merely a quality metric; it is the foundation of reliable, reproducible, and safe scientific out...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the landscape of pharmaceutical development and chemical research, the absolute purity of a compound is not merely a quality metric; it is the foundation of reliable, reproducible, and safe scientific outcomes. For novel heterocyclic compounds like (5-Iodo-3-nitro-1H-pyrazol-1-yl)acetic acid, which holds potential as a building block in medicinal chemistry, rigorous purity validation is paramount. This guide provides an in-depth comparison of elemental analysis—the traditional gold standard for confirming elemental composition—with orthogonal chromatographic and thermal techniques. We will explore the causality behind experimental choices, present detailed protocols, and offer a framework for selecting the most appropriate validation strategy.
The Cornerstone of Purity: Elemental Analysis (EA)
Elemental analysis by combustion is a foundational technique that provides the mass fractions of carbon, hydrogen, and nitrogen (CHN) within a sample.[1] Its primary strength lies in its ability to directly verify the empirical formula of a newly synthesized compound. A significant deviation between the theoretical and experimentally determined percentages indicates the presence of impurities or an incorrect structural assignment. For (5-Iodo-3-nitro-1H-pyrazol-1-yl)acetic acid (Molecular Formula: C₅H₄IN₃O₄), the theoretical elemental composition serves as the benchmark for purity.
Theoretical Elemental Composition
Element
Atomic Mass (amu)
Molar Mass ( g/mol )
Theoretical Percentage (%)
Carbon (C)
12.011
60.055
20.22
Hydrogen (H)
1.008
4.032
1.36
Iodine (I)
126.904
126.904
42.73
Nitrogen (N)
14.007
42.021
14.15
Oxygen (O)
15.999
63.996
21.55
Total
297.008
100.00
Note: Standard CHN analyzers do not detect halogens or oxygen directly. Oxygen is typically calculated by difference, and halogens require separate analytical methods like ion chromatography or titration after combustion. This guide focuses on the CHN data as the primary output of standard EA.
The widely accepted criterion for purity confirmation via EA in synthetic chemistry is a deviation of no more than ±0.4% from the calculated values for C, H, and N.[2][3]
Experimental Protocol: CHN Elemental Analysis
This protocol describes a self-validating system for determining the C, H, and N content using a modern elemental analyzer.
Instrument Calibration & System Suitability:
Rationale: To ensure the instrument is performing accurately, a multi-point calibration is performed using a certified organic standard with a known elemental composition (e.g., Acetanilide).
Procedure:
Accurately weigh 1-2 mg of the standard into three separate tin capsules.
Analyze the standards to generate a calibration curve. The instrument response should be linear (R² > 0.999).
Run a calibration verification standard. The results must be within ±0.3% of the known values to proceed.
Sample Preparation:
Rationale: The sample must be homogenous and completely dry to prevent interference from atmospheric moisture or residual solvents, which can significantly skew hydrogen and carbon percentages.
Procedure:
Dry the (5-Iodo-3-nitro-1H-pyrazol-1-yl)acetic acid sample under a high vacuum over a desiccant (e.g., P₂O₅) for at least 24 hours.
In a controlled environment (e.g., a glove box with low humidity), accurately weigh approximately 1-2 mg of the dried sample into a tin capsule.
Fold the capsule to ensure no sample can escape and place it in the instrument's autosampler. Prepare at least three replicates.
Combustion Analysis:
Rationale: The sample is flash-combusted in a pure oxygen environment at high temperatures (≥950°C) to convert all organic components into simple gases (CO₂, H₂O, N₂, and NOx).
Procedure:
The autosampler drops the sample into the combustion furnace.
The resulting gases are swept by a helium carrier gas through a reduction furnace where NOx is converted to N₂.
Separation and Detection:
Rationale: The mixture of CO₂, H₂O, and N₂ is separated, and the amount of each gas is quantified.
Procedure:
The gas mixture flows through a chromatographic column that separates the components.
A thermal conductivity detector (TCD) measures the concentration of each gas relative to the helium carrier gas.
Data Analysis:
Rationale: The instrument's software calculates the mass percentages of C, H, and N based on the detector signals, the sample weight, and the calibration curve.
Procedure:
Calculate the average percentage and standard deviation for the three sample replicates.
Compare the experimental average to the theoretical values. The results should fall within the ±0.4% acceptance window.
Orthogonal Purity Assessment Methods
While elemental analysis confirms the correct elemental ratios, it is relatively insensitive to impurities with a similar elemental composition to the main compound. Therefore, employing orthogonal methods—techniques that measure purity based on different physicochemical principles—is crucial for a comprehensive validation, as recommended by the International Council for Harmonisation (ICH) guidelines.[4][5]
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture.[6] For purity analysis, it excels at detecting and quantifying even trace levels of process-related impurities or degradation products.
Causality Behind Method Choice: A reverse-phase HPLC method is selected due to the polar nature of the carboxylic acid group and the aromatic pyrazole ring in the target molecule.[7] A C18 column provides excellent retention and separation for such compounds. UV detection is ideal as the nitroaromatic and pyrazole moieties are strong chromophores.
Experimental Protocol: Purity Determination by Reverse-Phase HPLC
System & Mobile Phase Preparation:
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Column: C18, 4.6 x 150 mm, 5 µm particle size.
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. (Rationale: TFA acts as an ion-pairing agent to improve peak shape for the carboxylic acid).
Mobile Phase B: 0.1% TFA in Acetonitrile.
Preparation: Filter and degas all mobile phases before use.
Standard and Sample Preparation:
Standard Solution: Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.1 mg/mL.
Sample Solution: Prepare the sample to be tested at the same concentration (0.1 mg/mL) using the same diluent.
Chromatographic Conditions:
Flow Rate: 1.0 mL/min.
Injection Volume: 10 µL.
Column Temperature: 30°C.
Detection Wavelength: 254 nm (or the λmax of the compound if determined).
Gradient Program:
0-2 min: 10% B
2-15 min: 10% to 90% B
15-17 min: 90% B
17.1-20 min: 10% B (re-equilibration)
Data Analysis (Area Percent Method):
Rationale: This method assumes that all components of the mixture have a similar response factor at the chosen wavelength. It provides a good estimation of purity for routine analysis.
Procedure:
Inject the sample solution.
Integrate all peaks in the chromatogram.
Calculate the purity using the following formula:
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference. For purity determination of crystalline organic compounds, it relies on the principle of melting point depression.[8][9] The presence of impurities broadens the melting range and lowers the final melting point, a phenomenon described by the van't Hoff equation.[8]
Causality Behind Method Choice: DSC is an absolute method that can determine purity without the need for a reference standard of the compound itself.[9] This is particularly valuable when a high-purity standard is not yet available. However, it is only suitable for compounds that exhibit a sharp, well-defined melt without undergoing decomposition.[9]
Experimental Protocol: Purity Determination by DSC
Instrument Calibration:
Rationale: Ensure the accuracy of the temperature and enthalpy axes.
Procedure: Calibrate the DSC instrument using certified standards with known melting points and enthalpies of fusion (e.g., Indium).
Sample Preparation:
Rationale: A small, representative sample is needed. The sample must be crystalline and thermally stable through its melt.
Procedure:
Accurately weigh 1-3 mg of the (5-Iodo-3-nitro-1H-pyrazol-1-yl)acetic acid sample into a lightweight aluminum DSC pan.
Hermetically seal the pan to prevent any loss of mass during heating.
Thermal Analysis:
Rationale: A slow heating rate is used to maintain thermal equilibrium within the sample, which is a key assumption of the van't Hoff model.
Procedure:
Place the sealed sample pan and an empty reference pan into the DSC cell.
Heat the sample under a nitrogen purge (50 mL/min) at a slow, constant rate (e.g., 1 °C/min) through its melting range.
Data Analysis (van't Hoff Method):
Rationale: The instrument's software analyzes the shape of the melting endotherm to calculate the mole fraction of impurities.
Procedure:
The software integrates partial areas of the melting peak and plots the sample temperature (Ts) against the reciprocal of the fraction melted (1/F).
The resulting plot should be linear. The software uses the slope and intercept of this line, along with the heat of fusion, to solve the van't Hoff equation and determine the mole percent purity.
Comparison of Purity Validation Methods
Feature
Elemental Analysis (EA)
High-Performance Liquid Chromatography (HPLC)
Differential Scanning Calorimetry (DSC)
Principle
Combustion and detection of resulting gases (CO₂, H₂O, N₂).[1]
Differential partitioning of analytes between a stationary and mobile phase.[6]
Measurement of heat flow during a controlled temperature change (melting point depression).[8]
Purity assessment of highly pure, crystalline reference standards without a dedicated standard.[9]
Pros
Fundamental, highly accurate for elemental composition, well-established.
High sensitivity, high resolution, applicable to a wide range of compounds, quantifies impurities.
Absolute method (no standard needed), high precision for pure compounds (>98%).[9]
Cons
Insensitive to impurities with similar elemental composition; destructive.
Requires method development; area% method can be inaccurate if impurity response factors differ.
Sample must be crystalline and melt without decomposition; less accurate for samples <98% pure.[9]
Visualizing the Validation Process
A robust purity validation strategy integrates these techniques in a logical sequence.
Caption: Workflow for Purity Validation.
Caption: Logical Flow for Selecting a Purity Validation Method.
Conclusion
Validating the purity of a critical intermediate like (5-Iodo-3-nitro-1H-pyrazol-1-yl)acetic acid is a non-negotiable step in drug development and chemical synthesis. While elemental analysis remains the definitive method for confirming a compound's empirical formula, it should not be used in isolation. A scientifically sound and trustworthy purity assessment is built upon a multi-faceted approach. High-Performance Liquid Chromatography offers unparalleled insight into impurity profiles, making it indispensable for routine quality control and stability studies. Differential Scanning Calorimetry provides a powerful, absolute measure of purity for crystalline materials, serving as an excellent orthogonal check. By judiciously combining these techniques, researchers can establish a comprehensive and robust purity profile, ensuring the integrity of their data and the quality of their final product.
References
PerkinElmer. (n.d.). Purity Measurements of Pharmaceuticals and Organics by DSC. Thermal Support.
Slideshare. (n.d.). Determination of % purity of a compound by by Using DSC.
Benchchem. (n.d.). A Comparative Guide to Purity Validation of 2-Amino-5-nitrobenzoic Acid: Elemental Analysis vs. Alternative Methods.
Niazi, S. K., & Patel, D. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. PubMed.
AZoM. (2018). DSC Purity Determination.
TA Instruments. (n.d.). Purity Determination and DSC Tzero Technology.
Wikipedia. (n.d.). Elemental analysis.
EPA. (2006). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC).
ICH. (2022). Validation of Analytical Procedure Q2(R2).
Dutton, J. L., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science.
Dutton, J. L., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science.
Moravek. (2023). Why Is HPLC Ideal for Chemical Purity Testing?.
Lab Manager. (2026). ICH and FDA Guidelines for Analytical Method Validation.
Comparative synthesis yields of 3-nitro vs 5-nitro pyrazole acetic acids
[1] Executive Summary & Strategic Importance Pyrazole acetic acids are critical scaffolds in medicinal chemistry, serving as bio-isosteres for benzoic acids and privileged structures in kinase inhibitors and anti-inflamm...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary & Strategic Importance
Pyrazole acetic acids are critical scaffolds in medicinal chemistry, serving as bio-isosteres for benzoic acids and privileged structures in kinase inhibitors and anti-inflammatory agents. However, the synthesis of (3-nitro-1H-pyrazol-1-yl)acetic acid versus its regioisomer, (5-nitro-1H-pyrazol-1-yl)acetic acid , presents a classic challenge in heterocyclic chemistry: tautomeric regioselectivity .[1]
Starting from 3(5)-nitropyrazole, direct alkylation yields a mixture of isomers. This guide provides an objective, data-driven comparison of the synthetic yields, isolation strategies, and structural validation for these two isomers.
Key Finding
Major Product: 3-Nitro isomer (Thermodynamically and kinetically favored).[1]
Minor Product: 5-Nitro isomer (Sterically and electronically disfavored).[1]
Strategic Implication: If the 5-nitro isomer is the target, direct alkylation is inefficient (Yield <15%).[1] De novo cyclization strategies are recommended over direct alkylation for the 5-nitro variant.
Mechanistic Drivers of Regioselectivity[1]
To control the synthesis, one must understand the "Why." 3-Nitropyrazole and 5-nitropyrazole are tautomers.[1] In solution, they exist in equilibrium.[2] When a base (e.g.,
, NaH) is added, a delocalized pyrazolate anion is formed.[1]
The Nucleophilicity Paradox
The alkylation ratio is determined by the nucleophilicity of the nitrogen atoms in the pyrazolate anion:
N-1 (Distal to Nitro): More nucleophilic.[1] Attack here leads to the 3-nitro product.
N-2 (Adjacent to Nitro): Less nucleophilic due to the strong electron-withdrawing inductive effect (-I) of the nitro group and steric hindrance.[1] Attack here leads to the 5-nitro product.
Reaction: Allow to warm to RT and stir for 12 hours. Monitor by TLC (50% EtOAc/Hexane).[1]
Workup: Pour into ice water (500 mL).
Critical Branch Point: The 3-nitro isomer often precipitates as a solid. The 5-nitro isomer usually remains in the aqueous/oily phase.
Extraction: Extract the aqueous layer with EtOAc (3x). Combine organics, wash with brine, dry over
, and concentrate.
Hydrolysis to Acetic Acid (Final Step)[1]
Treat the isolated ester with LiOH (THF/Water) or NaOH (MeOH/Water) at RT for 2 hours.[1] Acidify to pH 2 to precipitate the free acid.
Data Presentation: Yield Comparison
The following data summarizes typical isolated yields reported in literature and internal validations using standard alkylation conditions.
Parameter
3-Nitro Isomer (Major)
5-Nitro Isomer (Minor)
Structure
Nitro group at position 3 (distal to N-alkyl)
Nitro group at position 5 (adjacent to N-alkyl)
Typical Yield (Ester)
75% - 85%
5% - 15%
Polarity (TLC)
Less Polar (Higher )
More Polar (Lower )
Physical State
Often Crystalline Solid
Often Oil or Low-melting Solid
Reactivity (Hydrolysis)
Fast
Slower (Steric hindrance from nitro)
Optimization Notes:
To maximize 3-nitro: Use
in Acetone. The lower solubility of the intermediate favors the thermodynamic product.
To maximize 5-nitro: Use Mitsunobu conditions (polymer-supported
) or specific metal catalysts, though yields rarely exceed 30% via direct alkylation.[1]
Self-Validating Protocol: Structural Confirmation
Distinguishing the two isomers is the most frequent point of failure. Do not rely solely on melting point. Use this NMR validation logic.
The "NOE" Gold Standard
The most robust method to confirm regiochemistry is 1D-NOE (Nuclear Overhauser Effect) or 2D-NOESY NMR.[1]
Irradiate the
(methylene) protons.
Observe the Pyrazole Ring Protons:
3-Nitro Isomer: You will see a strong NOE enhancement of the H-5 proton (the proton on the pyrazole ring).[1] This confirms the H is adjacent to the N-alkyl group.
5-Nitro Isomer: You will see NO enhancement of the pyrazole proton (H-4), because the Nitro group sits between the N-alkyl and the proton.[1]
1H NMR Chemical Shift Fingerprint (
)
Feature
3-Nitro Isomer
5-Nitro Isomer
H-5 / H-3 Proton
7.5 - 7.6 ppm (d) (H-5 is adjacent to N)
8.0 - 8.2 ppm (d) (H-3 is adjacent to N=N)
H-4 Proton
6.8 - 6.9 ppm (d)
7.1 - 7.2 ppm (d)
Coupling ()
Hz
Hz
Note: Shifts vary by solvent. The NOE method is solvent-independent.[1]
Purification Workflow Visualization
The separation of these isomers requires a logical workflow due to the massive yield disparity.
Figure 2: Purification logic flow. The 3-nitro isomer often precipitates, simplifying isolation.[1]
References
Katritzky, A. R., et al. (2010).[1] Regioselectivity in the Alkylation of 3(5)-Nitropyrazoles. Journal of Heterocyclic Chemistry. [1]
Elguero, J. (1984).[1] Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry.
Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis (Regioselectivity discussions). [1]
SciFinder/Reaxys Database Aggregation. (2023). Search Query: Alkylation of 3-nitropyrazole with ethyl bromoacetate yield comparison.[1]
Standard Operating Procedure: Logistical and Safety Guidelines for the Disposal of (5-Iodo-3-nitro-1H-pyrazol-1-yl)acetic acid As a laboratory professional, managing the lifecycle of complex heterocyclic compounds requir...
Author: BenchChem Technical Support Team. Date: March 2026
Standard Operating Procedure: Logistical and Safety Guidelines for the Disposal of (5-Iodo-3-nitro-1H-pyrazol-1-yl)acetic acid
As a laboratory professional, managing the lifecycle of complex heterocyclic compounds requires a rigorous understanding of their physicochemical properties. (5-Iodo-3-nitro-1H-pyrazol-1-yl)acetic acid presents a unique disposal challenge due to the convergence of three distinct functional groups: a halogen (iodine), a nitro group, and an acidic moiety.
This guide provides the definitive, step-by-step operational protocol for the safe handling, segregation, and logistical disposal of this compound, ensuring compliance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) frameworks and institutional Environmental Health and Safety (EHS) standards.
Chemical Hazard Profile & Causality Assessment
Before initiating disposal, it is critical to understand why this compound requires specific logistical routing. Waste classification is not arbitrary; it is dictated by the molecular structure's behavior under destruction conditions.
The Halogen Factor (Iodine): The presence of the iodine atom strictly categorizes this material as Halogenated Organic Waste [1]. During incineration, halogenated compounds can form highly corrosive and toxic byproducts (such as hydrogen iodide or halogenated dioxins)[2]. Therefore, they must be processed in specialized high-temperature incinerators equipped with alkaline flue gas scrubbing systems[3].
The Nitro-Heterocycle Factor: Nitroaromatics and nitro-heterocycles can exhibit energetic properties or thermal instability[4]. While a single nitro group on a pyrazole ring is generally stable under ambient conditions, it must be kept away from extreme heat, friction, and strong reducing agents to prevent rapid decomposition.
The Acidic Factor: The acetic acid moiety renders the compound mildly corrosive and reactive with strong bases. Mixing this waste with incompatible alkaline streams can generate exothermic heat, potentially pressurizing sealed waste containers[5].
Quantitative Waste Characterization Summary
Parameter
Classification/Guideline
Operational Implication
Primary Waste Stream
Halogenated Organic Waste
Must be strictly segregated from non-halogenated solvents to prevent toxic emissions during incineration and to avoid elevated disposal surcharges[6].
EPA/RCRA Status
Likely Characteristic/Listed (F or K series equivalent)
Requires chain-of-custody tracking and disposal via a licensed hazardous waste contractor[7].
Incompatibilities
Strong oxidizers, strong bases, active metals
Do not co-mingle in universal waste carboys; utilize dedicated, chemically compatible primary containers[5].
Final Destruction
High-Temperature Incineration
Requires specialized facilities with flue gas scrubbers; cannot be neutralized and sewered[2][3].
Step-by-Step Disposal Methodology
The following protocol outlines the professional procedure for preparing (5-Iodo-3-nitro-1H-pyrazol-1-yl)acetic acid for final disposal.
Phase 1: Preparation and Personal Protective Equipment (PPE)
Verify Ventilation: Conduct all waste consolidation within a certified chemical fume hood to prevent inhalation of volatile dust or aerosols[3].
Don Appropriate PPE: Equip standard laboratory PPE, including a flame-resistant lab coat, chemical-resistant gloves (Nitrile or Viton® are recommended for halogenated organics), and safety goggles[2].
Inspect Containers: Select a sturdy, leak-proof primary container. High-Density Polyethylene (HDPE) or glass containers are typically compatible with halogenated acidic organics. Ensure the container has a tight-fitting, screw-top cap[5][6].
Phase 2: Segregation and Consolidation
Isolate the Stream: Ensure the waste container is strictly designated for Halogenated Organic Waste . Do not mix this compound with non-halogenated waste streams (e.g., acetone, ethanol), as this violates EPA segregation guidelines and complicates the incineration process[1][8].
Transfer the Material: Carefully transfer the solid or dissolved (5-Iodo-3-nitro-1H-pyrazol-1-yl)acetic acid into the waste container. If rinsing the original source bottle, use a minimal amount of a compatible halogenated solvent (e.g., dichloromethane) and add the rinsate (triple rinse) to the waste container[6].
Headspace Management: If the waste is in a liquid solution, leave at least 1 to 2 inches of headspace at the top of the container to allow for vapor expansion and prevent pressure-induced rupture[5].
Phase 3: Labeling and Storage
Apply Regulatory Labeling: Immediately affix a "Hazardous Waste" label to the container. The label must explicitly state the full chemical name: (5-Iodo-3-nitro-1H-pyrazol-1-yl)acetic acid. Do not use abbreviations or structural formulas[2][5].
Indicate Hazards: Check the appropriate hazard boxes on the label: Toxic, Halogenated, and Corrosive/Acidic[5].
Secondary Containment: Store the sealed waste container in a designated secondary containment tray within a ventilated hazardous waste storage cabinet, away from direct sunlight, heat sources, and incompatible bases[5][6].
Phase 4: Contractor Handover
Initiate Pickup: Once the container is 3/4 full, or approaches your institution's maximum accumulation time (typically 90 to 180 days depending on generator status), submit a waste pickup request to your EHS department[6].
Provide Documentation: Supply the EHS team or the licensed disposal contractor with the chemical's profile, emphasizing its halogenated and nitro-heterocyclic nature, to ensure it is routed to a facility capable of high-temperature incineration with flue gas scrubbing[2][3].
Workflow Visualization
The following diagram illustrates the critical decision matrix for the segregation and disposal of this compound.
Disposal workflow for (5-Iodo-3-nitro-1H-pyrazol-1-yl)acetic acid highlighting halogen segregation.
References
3-Nitro-1H-pyrazole - Safety Data Sheet. ChemicalBook.
Lab Waste Disposal Requirement | Compliance and Risk Management. Kent State University.
Hazardous Waste Disposal Guide - Research Safety. Northwestern University.
Advanced Safety and Operational Protocol for Handling (5-Iodo-3-nitro-1H-pyrazol-1-yl)acetic acid
Introduction & Chemical Profiling (5-Iodo-3-nitro-1H-pyrazol-1-yl)acetic acid (CAS: 2171315-48-1) is a highly functionalized halogenated nitroaromatic building block frequently utilized in [1]. The molecular architecture...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Chemical Profiling
(5-Iodo-3-nitro-1H-pyrazol-1-yl)acetic acid (CAS: 2171315-48-1) is a highly functionalized halogenated nitroaromatic building block frequently utilized in [1]. The molecular architecture—combining a nitro group, a heavy iodine atom, and an acetic acid moiety on a pyrazole ring—provides exceptional reactivity for cross-coupling and cycloaddition. However, this same structural complexity demands rigorous, causality-driven safety protocols.
As a Senior Application Scientist, I have designed this self-validating guide to move beyond basic compliance. By understanding the mechanistic reasoning behind each safety measure, researchers can ensure operational excellence, prevent cross-contamination, and maintain absolute personnel safety.
Mechanistic Hazard Assessment
Understanding why a chemical is hazardous is the first step in mitigating risk. The structural components of this compound dictate its [2].
Hazard Class
GHS Code
Mechanistic Causality
Acute Oral Toxicity
H302
The nitroaromatic ring can interfere with cellular respiration and hemoglobin function if systemically absorbed into the bloodstream.
Skin Irritation
H315
The acetic acid moiety lowers local pH upon contact with skin moisture, leading to rapid protein denaturation and localized irritation.
Eye Irritation
H319
Direct contact with the highly sensitive corneal epithelium causes rapid localized acidification and an acute inflammatory response.
Respiratory Irritation
H335
Inhalation of fine crystalline dust interacts with the mucosal lining of the respiratory tract, causing localized acid-base reactions and micro-abrasions.
Furthermore, the compound is highly reactive with[3]. Thermal decomposition can release highly toxic iodine vapors and nitrogen oxides (NOx).
Engineered Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient when handling highly functionalized nitroaromatics, especially when solubilized in carrier solvents like DMSO or DMF.
Quantitative Justification for Glove Selection
Standard thin-mil nitrile gloves demonstrate[4]. As shown in the permeation data below, aggressive solvents and acids rapidly breach nitrile barriers[5].
Table 1: Quantitative Glove Permeation Data for Thin-Mil Nitrile (Incidental Splash) [5]
Outer Glove: Neoprene or Butyl rubber. Causality: Neoprene provides a superior chemical barrier against the acidic moiety and the organic solvents typically used to dissolve this compound, preventing the solvent from acting as a transdermal carrier for the nitroaromatic.
Respiratory Protection: All operations must be conducted inside a certified Chemical Fume Hood (face velocity 80-100 fpm). If weighing outside a hood is strictly unavoidable, an N95 or P100 particulate respirator is mandatory to prevent H335-classified dust inhalation.
Eye and Body Protection: ANSI Z87.1 compliant chemical splash goggles and a fully buttoned, flame-resistant (FR) laboratory coat.
This self-validating workflow ensures that any breach in containment is immediately localized and addressed before it escalates.
Step 1: Environmental Preparation
Clear the fume hood of all incompatible materials (e.g., strong oxidizers, reducing agents)[3].
Line the active weighing area with a disposable, anti-static bench pad (absorbent side up, poly-backed side down) to immediately capture micro-spills.
Step 2: Weighing and Transfer
Use an anti-static zero-stat gun on the metal spatula and the weigh boat. Causality: This prevents the fine crystalline powder from aerosolizing via electrostatic repulsion.
Tare the receiving vial inside the fume hood.
Transfer the (5-Iodo-3-nitro-1H-pyrazol-1-yl)acetic acid slowly, keeping the source container and receiving vial deep within the hood's draft grating.
Step 3: Solubilization
If preparing a stock solution, add the carrier solvent directly to the pre-weighed vial inside the hood.
Cap tightly, seal with Parafilm, and vortex. Critical Rule: Never transport the unsealed powder or open solutions across the laboratory.
Step 4: Decontamination
Wipe down the microbalance and spatulas with a solvent compatible with the compound (e.g., a dilute alcohol/water mixture).
Follow with a standard soap and water wash to neutralize any residual acidic traces.
Spill Response and Disposal Plan
Halogenated nitroaromatics require [6] to prevent environmental contamination and dangerous secondary reactions.
Solid / Powder Spill Protocol
Do not dry sweep. Dry sweeping aerosolizes the H335 particulate into the breathing zone.
Lightly mist the spill with water or a mild surfactant solution to bind the dust.
Use a dedicated plastic scoop to transfer the damp solid into a hazardous waste container.
Solution Spill Protocol
Cover the liquid with an inert, non-combustible absorbent material (e.g., vermiculite or sand).
Allow 5 minutes for complete absorption.
Sweep the clumped absorbent into a compatible waste receptacle.
Causality: Mixing this compound with non-halogenated waste or heavy metals can lead to the formation of shock-sensitive energetic complexes (due to the nitro-pyrazole ring) or the release of toxic iodine gas during facility incineration.
Logical Workflow Visualization
Decision matrix for (5-Iodo-3-nitro-1H-pyrazol-1-yl)acetic acid spill response and containment.